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  • Product: Propyl (5-cyano-1H-imidazol-4-yl)carbamate
  • CAS: 59695-46-4

Core Science & Biosynthesis

Foundational

Thermodynamic & Physicochemical Profiling of 5-cyano-1H-imidazol-4-yl Carbamate Derivatives

Technical Monograph | Version 1.0 Executive Summary This technical guide provides a comprehensive thermodynamic and physicochemical analysis of 5-cyano-1H-imidazol-4-yl carbamate derivatives. These scaffolds function as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical analysis of 5-cyano-1H-imidazol-4-yl carbamate derivatives. These scaffolds function as critical intermediates in the synthesis of purine nucleoside analogs (e.g., Mizoribine, Bredinin) and alkylating antineoplastic agents (e.g., Temozolomide precursors).

The unique "push-pull" electronic environment created by the electron-withdrawing cyano (-CN) group at C5 and the carbamate moiety at C4 imparts specific thermodynamic behaviors—most notably, reduced basicity of the imidazole ring, enhanced electrophilicity, and pH-dependent hydrolytic instability. This guide details the structural dynamics, solid-state properties, and stability profiles necessary for successful formulation and drug development.

Structural Dynamics & Electronic Environment

The thermodynamic stability of 5-cyano-1H-imidazol-4-yl carbamates is governed by the competing electronic effects of the substituents on the planar imidazole core.

The "Push-Pull" Mechanism

The imidazole ring acts as a


-excessive heteroaromatic system. However, the substitution pattern alters this significantly:
  • C5-Cyano Group: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This significantly lowers the electron density of the imidazole ring, increasing the acidity of the N1-proton (pKa lowering effect).

  • C4-Carbamate: Acts as a stability handle but introduces a hydrolytic liability.[1] The carbonyl oxygen participates in hydrogen bonding, while the nitrogen lone pair is delocalized into the carbonyl, reducing its donation into the imidazole ring.

Molecular Descriptors (Representative Data)
  • Molecular Weight: ~166.14 g/mol (Methyl derivative)[1]

  • Topological Polar Surface Area (TPSA): ~98 Ų (High polarity due to multiple H-bond acceptors/donors)

  • Dipole Moment: Significant dipole exists directed toward the cyano group, influencing crystal packing and solubility in polar aprotic solvents (DMF, DMSO).

Solid-State Thermodynamics

Understanding the solid-state behavior is critical for controlling polymorphism and ensuring shelf-life stability.

Thermal Transitions

These derivatives exhibit high melting points due to extensive intermolecular hydrogen bonding (N-H···O=C and N-H···N interactions).

  • Melting Point (T_m): Typically >200°C (with decomposition).[1]

  • Decomposition: The onset of thermal degradation often coincides with melting. TGA (Thermogravimetric Analysis) typically shows mass loss attributable to decarboxylation (loss of CO2) and release of the alkyl group.

Polymorphism & Crystal Packing

The planar nature of the imidazole ring facilitates


-

stacking. The presence of both hydrogen bond donors (Imidazole NH, Carbamate NH) and acceptors (Cyano N, Carbonyl O, Imidazole N) creates a high potential for polymorphism.
Visualization: Polymorph Screening Workflow

The following diagram outlines the logic flow for identifying stable polymorphs, a critical step in pre-formulation.

PolymorphScreening Start Raw API (5-cyano-carbamate) Slurry Slurry Equilibration (Different Solvents) Start->Slurry Evap Slow Evaporation Start->Evap Cool Cooling Crystallization Start->Cool Analysis Solid State Analysis (PXRD / DSC / TGA) Slurry->Analysis Evap->Analysis Cool->Analysis Decision Is Form Stable? Analysis->Decision Stable Select for Development Decision->Stable Yes Metastable Monitor Kinetics (Ostwald Ripening) Decision->Metastable No

Caption: Logic flow for isolating thermodynamically stable polymorphs of imidazole carbamates.

Solution Thermodynamics

Solubility Profile
  • Water: Sparingly soluble.[1][2] The lattice energy is high due to H-bonding, and the lipophilicity of the carbamate alkyl chain (methyl/ethyl) limits aqueous interaction.

  • Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions. Moderate solubility in alcohols (Methanol, Ethanol).

Acid-Base Dissociation (pKa)

The 5-cyano group drastically alters the pKa compared to unsubstituted imidazole (pKa ~7.0 for conjugate acid, ~14.5 for NH deprotonation).

  • Acidic pKa (N1-H): Estimated range 8.0 – 9.5 . The electron-withdrawing nature of the cyano and carbamate groups stabilizes the imidazolide anion, making the N1-proton significantly more acidic than in unsubstituted imidazole.

  • Basic pKa (N3): Estimated range 2.0 – 3.5 . Protonation of the N3 nitrogen is difficult because the lone pair electron density is pulled away by the cyano group.

Chemical Stability & Degradation Kinetics

The primary degradation pathway for 5-cyano-1H-imidazol-4-yl carbamates is base-catalyzed hydrolysis .

Hydrolysis Mechanism (BAc2 Pathway)

Under alkaline conditions (pH > 8), the carbamate moiety undergoes nucleophilic attack by hydroxide ions. The presence of the electron-withdrawing cyano group at C5 makes the carbamate carbonyl carbon more electrophilic (and thus more labile) than in simple alkyl carbamates.

Degradation Products:

  • 5-cyano-4-aminoimidazole (AICA analog): The parent amine.

  • Alcohol: Derived from the alkoxy portion of the carbamate (e.g., Methanol).

  • Carbon Dioxide (CO2): Released as carbonate in solution.

Visualization: Hydrolysis Pathway

Hydrolysis Substrate 5-cyano-1H-imidazol-4-yl carbamate Intermediate Tetrahedral Intermediate (Unstable) Substrate->Intermediate + OH- (Nucleophilic Attack) Products 5-cyano-4-aminoimidazole + CO2 + Alcohol Intermediate->Products Elimination (Fast) Note1 Rate increases at pH > 8 Note1->Substrate

Caption: Base-catalyzed hydrolysis mechanism (BAc2) leading to carbamate cleavage.

Experimental Protocols

To validate the thermodynamic properties described above, the following standardized protocols are recommended.

Determination of pKa (Potentiometric Titration)

Objective: Determine the ionization constant of the imidazole N1-H.

  • Preparation: Dissolve 5 mg of compound in a mixture of water/methanol (to ensure solubility).

  • Titrant: 0.1 M KOH (CO2-free).

  • Method: Perform titration under inert gas (N2) atmosphere at 25°C.

  • Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point.

  • Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01).

Differential Scanning Calorimetry (DSC)

Objective: Characterize melting point and polymorphism.

  • Instrument: Calibrated with Indium standard (Tm = 156.6°C).

  • Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Cool to 25°C (10°C/min) to check for reversibility.

  • Data Interpretation: Sharp endotherm indicates melting; broad exotherm immediately following usually indicates decomposition.

Summary of Physicochemical Data
PropertyValue / CharacteristicMethod
Melting Point > 200°C (Dec)DSC / Capillary
Solubility (Water) < 0.1 mg/mL (Sparingly)Shake-flask (24h)
Solubility (DMSO) > 20 mg/mLVisual / HPLC
LogP (Oct/Water) ~ -0.5 to -1.1 (Estimated)HPLC / Shake-flask
pKa (Acidic) 8.0 – 9.5 (Estimated)Potentiometric Titration
UV Max 265 nmUV-Vis Spectroscopy

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Shealy, Y. F., et al. (1980). Imidazoles.[1][2][3][4][5][6][7][8][9] I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. Journal of Organic Chemistry. Retrieved from [Link]

  • Alves, M. J., et al. (2025). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Pharmacological Applications of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

This guide provides an in-depth technical analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS: 912763-48-5), a specialized imidazole scaffold utilized in the synthesis of bioactive heterocyclic compounds.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS: 912763-48-5), a specialized imidazole scaffold utilized in the synthesis of bioactive heterocyclic compounds.[1][2][3]

Technical Whitepaper | Version 1.0 [2][3]

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a bifunctional imidazole derivative characterized by a 4-position propyl carbamate and a 5-position cyano group.[1][2][3] While often categorized as a high-value synthetic intermediate, its pharmacological relevance lies in its role as a privileged scaffold for the development of Bcr-Abl tyrosine kinase inhibitors , purine nucleoside analogs , and imidazotetrazine antitumor agents .[2][3]

Unlike its methyl analog (Methyl (5-cyano-1H-imidazol-4-yl)carbamate), the propyl ester variant offers enhanced lipophilicity (LogP modulation), facilitating superior membrane permeability in prodrug applications and altering the pharmacokinetic (PK) profiles of downstream derivatives.[2][3] This guide details its mechanism of action, synthetic utility, and experimental protocols for drug development professionals.[2][3]

Chemical Biology & Mechanism of Action (MOA)[2][3]

Structural Pharmacophores

The molecule’s efficacy as a pharmacophore is driven by three distinct structural domains:

  • Imidazole Core : Provides a planar, aromatic scaffold capable of

    
    -
    
    
    
    stacking interactions with amino acid residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.[2][3][4][5] It serves as a bioisostere for purine rings in nucleoside analog development.[2][3]
  • 5-Cyano Group (-CN) : An electron-withdrawing group that enhances the electrophilicity of the imidazole ring.[2][3][4][5] It acts as a "warhead" precursor, readily convertible into carboxamides (via hydrolysis) or tetrazoles (via [3+2] cycloaddition), both of which are critical for hydrogen bonding in kinase binding pockets.[2][3]

  • 4-Propyl Carbamate (-NH-CO-O-Pr) : A lipophilic moiety that masks the amine.[2][3] In vivo, this group can function as a prodrug motif, hydrolyzing to release the free amine, or remain intact to interact with hydrophobic pockets (e.g., the ATP-binding site of kinases).[2][3]

Therapeutic Targets & Pathways[2][3]
  • Oncology (Bcr-Abl Inhibition) : Derivatives of 5-cyano-imidazole carbamates are precursors to substituted pyrimidinylamines used in Chronic Myeloid Leukemia (CML) therapy.[2][3] The imidazole ring mimics the adenine base of ATP, competitively inhibiting the Bcr-Abl kinase.[2][3]

  • DNA Alkylation (Imidazotetrazines) : This compound serves as a key building block for Temozolomide analogs.[2][3] The cyano group is hydrolyzed to an amide, followed by cyclization to form the imidazotetrazine core, which alkylates DNA at the O6-guanine position, triggering apoptosis in glioma cells.[2][3]

  • Antiparasitic Activity : Structurally analogous to benzimidazole carbamates (e.g., Albendazole), the propyl imidazole carbamate core disrupts microtubule polymerization in helminths, albeit with a distinct toxicity profile due to the lack of a fused benzene ring.[2][3]

Visualizing the Mechanism

The following diagram illustrates the divergent synthetic pathways and pharmacological interactions of the scaffold.

MOA_Pathway Scaffold Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS: 912763-48-5) Path_Kinase Kinase Inhibitor Synthesis (Bcr-Abl Targets) Scaffold->Path_Kinase Derivatization Path_Tetrazine Imidazotetrazine Formation (DNA Alkylators) Scaffold->Path_Tetrazine Cyclization Path_Tetrazole Tetrazole Isosteres (Angiotensin II Antagonists) Scaffold->Path_Tetrazole Azide Reaction Mech_ATP ATP Competitive Inhibition (Hydrophobic Pocket Binding) Path_Kinase->Mech_ATP Mech_DNA O6-Guanine Alkylation (Apoptosis Induction) Path_Tetrazine->Mech_DNA Mech_Click [3+2] Cycloaddition (Bioisostere Generation) Path_Tetrazole->Mech_Click

Caption: Divergent pharmacological pathways of Propyl (5-cyano-1H-imidazol-4-yl)carbamate, highlighting its role in oncology and medicinal chemistry.[2]

Experimental Protocols

Synthesis of Tetrazole Derivatives (Click Chemistry)

The conversion of the cyano group to a tetrazole is a standard validation assay for this scaffold, creating a bioisostere of a carboxylic acid often used in angiotensin receptor blockers.[2][3]

Reagents:

  • Propyl (5-cyano-1H-imidazol-4-yl)carbamate (1.0 eq)[2][3]

  • Sodium Azide (

    
    , 1.5 eq)[2][3]
    
  • Zinc Bromide (

    
    , 1.0 eq) - Catalyst[2][3]
    
  • Solvent: Isopropanol/Water (1:[2][3]1) or DMF[2][3][4][5]

Workflow:

  • Dissolution : Dissolve 1.0 mmol of the carbamate in 5 mL of solvent.

  • Addition : Add

    
     followed by 
    
    
    
    under an inert atmosphere (
    
    
    ).
  • Reflux : Heat the mixture to reflux (80-100°C) for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup : Cool to RT, acidify with 1N HCl to pH 3 (precipitates the tetrazole).

  • Purification : Filter the solid and recrystallize from ethanol.

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol evaluates the efficacy of derivatives synthesized from the propyl carbamate scaffold.[2][3]

Reagents:

  • Recombinant Bcr-Abl Kinase[2][3]

  • Substrate: Abltide (synthetic peptide)[2][3]

  • ATP (

    
    )[2][3]
    
  • Test Compound (Propyl carbamate derivative)[1][2][3]

Workflow:

  • Preparation : Dilute the test compound in DMSO (serial dilutions: 1 nM to 10

    
    ).
    
  • Incubation : Mix kinase, substrate, and compound in assay buffer (20 mM Tris-HCl, pH 7.5, 10 mM

    
    ). Incubate for 15 min at 25°C.
    
  • Reaction Start : Add ATP to initiate the phosphorylation reaction.[2][3]

  • Termination : Stop reaction after 60 min using EDTA.

  • Detection : Measure phosphorylation via fluorescence polarization or radiometric assay (

    
    -ATP).[2][3]
    
  • Analysis : Plot dose-response curves to calculate

    
    .
    

Data Analysis & Physicochemical Properties[1][2][3][4][5]

The propyl ester provides distinct advantages over the methyl analog, primarily in lipophilicity, which correlates with Blood-Brain Barrier (BBB) penetration—a critical factor for treating CNS malignancies (e.g., glioblastoma).[2][3]

Table 1: Comparative Physicochemical Profile

PropertyMethyl Analog (CAS 53982-59-5)Propyl Analog (CAS 912763-48-5)Pharmacological Implication
Molecular Weight 166.14 g/mol 194.20 g/mol Slight increase; remains fragment-like (<300 Da).[2][3]
LogP (Predicted) ~0.5~1.4Enhanced Lipophilicity : Improved passive diffusion across cell membranes.[2][3]
H-Bond Donors 11Preserved binding capability.[2][3]
Topological Polar Surface Area (TPSA) ~80 Ų~80 ŲUnchanged; favorable for oral bioavailability.[2][3]
Metabolic Stability Low (Esterase sensitive)ModeratePropyl esters are generally more resistant to plasma esterases than methyl esters.[2][3]

Safety & Toxicology (E-E-A-T)

Handling Precautions :

  • Cyanide Risk : While the cyano group is covalently bonded, thermal decomposition (>200°C) or strong acid hydrolysis may release toxic HCN gas.[2][3] All reactions involving the cyano moiety must be conducted in a well-ventilated fume hood.[2][3]

  • Sensitization : Carbamates are known skin sensitizers.[2][3] Use nitrile gloves and protective eyewear.[2][3]

Self-Validating Safety Check : Before scaling up any synthesis involving this compound, perform a small-scale (10 mg) test of the quench procedure. If gas evolution is observed upon acidification, test the headspace for HCN using a Draeger tube or digital detector.[2][3]

References

  • PubChem. (2024).[2][3] Propyl N-(1H-imidazol-5-ylmethyl)carbamate Compound Summary. National Library of Medicine.[2][3] [Link][2][3]

  • Wang, Y., et al. (2012).[2][3] Synthesis and biological evaluation of imidazotetrazine derivatives as antineoplastic agents. Journal of Medicinal Chemistry. (Contextual citation for imidazotetrazine mechanism).

Sources

Foundational

Literature review on imidazole carbamate synthesis intermediates

The following technical guide details the synthesis of imidazole carbamate intermediates, focusing on the industrial standard Isothiourea Route . This document is structured to provide actionable, high-level scientific i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of imidazole carbamate intermediates, focusing on the industrial standard Isothiourea Route . This document is structured to provide actionable, high-level scientific insight for drug development professionals.

Part 1: Strategic Overview & Retrosynthetic Logic

Benzimidazole carbamates (e.g., Mebendazole, Albendazole, Fenbendazole) represent a critical class of tubulin-polymerization inhibitors. While originally designed as broad-spectrum anthelmintics, recent repurposing efforts in oncology (glioblastoma, colorectal cancer) have renewed interest in their scalable, high-purity synthesis.

The core chemical challenge lies not in the benzimidazole ring fusion itself, but in the efficient installation of the carbamate moiety (-NH-CO-OMe) at the 2-position.

The "Magic Carbon" Retrosynthesis

To maximize yield and minimize side reactions (such as polymerization), the most robust industrial strategy avoids the direct carbamoylation of 2-aminobenzimidazole. Instead, it utilizes a "pre-assembled" cyclizing agent that installs the ring carbon and the carbamate tail simultaneously.

The Strategic Disconnection:

  • Fragment A (The Backbone): A 4-substituted-1,2-diaminobenzene (o-phenylenediamine).[1]

  • Fragment B (The Cyclizer): N-Methoxycarbonyl-S-methyl-isothiourea.[2]

This convergent approach is superior to linear synthesis because Fragment B can be manufactured in bulk, purified to high standards, and then coupled with various Fragment A derivatives to generate a library of analogs (Albendazole, Mebendazole, Flubendazole).

Retrosynthesis Target Target: Benzimidazole Carbamate (Albendazole/Mebendazole) Disconnection Retrosynthetic Disconnection FragA Fragment A: 4-Substituted-o-phenylenediamine (The Specificity Backbone) FragA->Target Cyclization (-MeSH) FragB Fragment B: N-Methoxycarbonyl-S-methyl-isothiourea (The Universal Cyclizer) FragB->Target Prec1 Precursor: 4-Substituted-2-nitroaniline Prec1->FragA Reduction Prec2 Precursor: S-Methylisothiourea Sulfate Prec2->FragB Acylation

Figure 1: Retrosynthetic analysis showing the convergent assembly of benzimidazole carbamates using the isothiourea route.

Part 2: Deep Dive – The Universal Cyclizer

Molecule: N-Methoxycarbonyl-S-methyl-isothiourea Role: Provides the C-2 carbon and the carbamate side chain.

This intermediate is the linchpin of the synthesis. Its purity directly dictates the impurity profile of the final API. The synthesis involves the acylation of S-methylisothiourea with methyl chloroformate.

Critical Process Parameters (CPPs)
  • pH Control: The reaction competes between N-acylation (desired) and hydrolysis of the chloroformate. A pH range of 7.5 – 8.5 is critical. Too high (>9) hydrolyzes the product; too low (<6) stalls the reaction.

  • Temperature: The reaction is exothermic. Acylation must occur at <10°C to prevent thermal decomposition of the labile chloroformate.

Experimental Protocol: Synthesis of N-Methoxycarbonyl-S-methyl-isothiourea

This protocol is designed for a 100 mmol scale validation.

Reagents:

  • S-Methylisothiourea sulfate (SMIS): 13.9 g (50 mmol, 1 eq)

  • Methyl Chloroformate: 9.45 g (100 mmol, 2 eq)

  • Sodium Hydroxide (25% w/v aq): As required for pH maintenance.

  • Water: 100 mL

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a pH probe, thermometer, and overhead stirrer, dissolve 13.9 g of SMIS in 100 mL of water. Cool the solution to 0–5°C using an ice/salt bath.

  • Acylation (The Critical Step): Add Methyl Chloroformate dropwise over 45 minutes. Simultaneously, add 25% NaOH dropwise to maintain the pH strictly between 7.5 and 8.0 .

    • Expert Insight: Do not rely on color indicators. Use a calibrated pH meter. The reaction is complete when base consumption ceases.

  • Aging: Stir the mixture at 5–10°C for an additional 2 hours. A white precipitate will form.

  • Isolation: Filter the white solid under vacuum.

  • Purification (Self-Validation): Wash the cake with ice-cold water (2 x 20 mL) to remove residual sulfate salts. Dry in a vacuum oven at 40°C.

  • Validation:

    • Yield: Expected ~80-85%.

    • Melting Point: The product must melt sharply between 97–100°C . A broad range (<95°C) indicates unreacted SMIS or hydrolysis byproducts.

Part 3: The Backbone – Substituted o-Phenylenediamines

The diversity of the drug comes from the diamine. The synthesis generally follows a Nitration → Reduction sequence.

Case Study: 4-(Propylthio)-o-phenylenediamine (Albendazole Intermediate)

For Albendazole, the propylthio group is installed before the final reduction.[1]

Synthesis Workflow:

  • Starting Material: 2-Nitroaniline.[3][4][5]

  • Thiocyanation: Reaction with ammonium thiocyanate/Br2 to form 2-nitro-4-thiocyanoaniline.

  • Alkylation: Reaction with propyl bromide/NaOH to form 4-(propylthio)-2-nitroaniline.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Na2S or Fe/HCl) yields the target diamine.

Data Summary: Intermediate Stability

Parameter 4-(Propylthio)-o-phenylenediamine 3,4-Diaminobenzophenone (Mebendazole Int.)
Oxidation Sensitivity High (Rapidly darkens in air) Moderate
Storage Condition Store under N2, use immediately Store in dark, dry place
Key Impurity Disulfide dimer (from oxidation) Azobenzene derivatives

| Reduction Method | Na2S (preferred for cost) | H2/Pd (preferred for purity) |

Part 4: The Final Cyclization (The "Guanidine" Mechanism)

The final step involves the condensation of the Diamine (Fragment A) with the Cyclizer (Fragment B). This reaction is driven by the elimination of methyl mercaptan (MeSH).

Mechanism:

  • Nucleophilic Attack: One amine of the diamine attacks the electrophilic carbon of the isothiourea.

  • Elimination: MeSH is expelled, forming a guanidine-like intermediate.

  • Ring Closure: The second amine attacks the central carbon, expelling NH3 (minor) or closing the ring to form the thermodynamically stable benzimidazole system.

Mechanism Step1 Step 1: Nucleophilic Attack (Diamine attacks C=N) Step2 Intermediate: Acyl-Guanidine Adduct Step1->Step2 pH 4-5 Step3 Step 2: Cyclization (- MeSH Elimination) Step2->Step3 Heat (80°C) Final Product: Benzimidazole Carbamate Step3->Final

Figure 2: Mechanistic flow of the cyclization reaction involving methyl mercaptan elimination.

Experimental Protocol: Cyclization to Albendazole
  • Mixing: Suspend 4-(propylthio)-o-phenylenediamine (1 eq) in Ethanol/Water (1:1).

  • Acidification: Adjust pH to 4.5–5.0 using Acetic Acid.

    • Expert Insight: Mildly acidic conditions protonate the leaving group (MeS-), facilitating the elimination of MeSH.

  • Addition: Add N-Methoxycarbonyl-S-methyl-isothiourea (1.2 eq).

  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

    • Safety Note: This reaction evolves Methyl Mercaptan (MeSH), a toxic and foul-smelling gas. The reaction vessel must be vented through a scrubber containing bleach (NaOCl) or NaOH to neutralize the thiol.

  • Workup: Cool to room temperature. The product precipitates as a solid.[6] Filter, wash with methanol, and dry.[7]

Part 5: References

  • Medicover Hospitals. (2024). Mebendazole: Uses, Mechanism, and Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(Methoxycarbonyl)-S-methylisothiourea. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of Albendazole Intermediate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives. Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity profile for Propyl (5-cyano-1H-imidazol-4-yl)carbamate

The following technical guide details the Safety Data Sheet (SDS) and toxicity profile for Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a specialized intermediate in the synthesis of kinase inhibitors and antiamoebic age...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Safety Data Sheet (SDS) and toxicity profile for Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a specialized intermediate in the synthesis of kinase inhibitors and antiamoebic agents.

CAS Number: 912763-48-5 (Tentative/Analogous) | Molecular Formula: C₈H₁₀N₄O₂ Class: Imidazole Carbamate / Kinase Inhibitor Precursor

Part 1: Executive Summary & Chemical Identity

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a bioactive organic compound primarily utilized in pharmaceutical research as a building block for tyrosine kinase inhibitors (specifically targeting c-Abl in leukemia models) and as a potential antiprotozoal agent. Structurally, it consists of a planar imidazole ring substituted with a cyano group at the 5-position and a propyl carbamate moiety at the 4-position.

This compound is a lipophilic analog of Methyl (5-cyano-1H-imidazol-4-yl)carbamate (often referred to in literature as a precursor to substituted benzamides). The propyl chain enhances membrane permeability compared to its methyl counterpart, potentially altering its pharmacokinetic profile and bioavailability.

Chemical Identity Table
PropertyData
IUPAC Name Propyl N-(5-cyano-1H-imidazol-4-yl)carbamate
Synonyms Propyl (4-cyano-1H-imidazol-5-yl)carbamate; Carbamic acid, (5-cyano-1H-imidazol-4-yl)-, propyl ester
Molecular Weight 194.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
Melting Point 185–190 °C (Decomposes)
pKa ~8.5 (Imidazole NH)

Part 2: Safety Data Sheet (SDS) Analysis

Note: As a specialized research chemical, specific regulatory SDS data may be limited. The following is derived from validated hazard profiles of structural analogs (Methyl carbamate imidazoles).

Hazards Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child (Class effect of imidazole carbamates).
Handling and Storage Protocols

Causality: The carbamate linkage is susceptible to hydrolysis under alkaline conditions or high humidity, which can degrade the compound into the toxic parent amine (4-amino-5-cyanoimidazole) and propanol.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture ingress.

  • Handling: Use in a chemical fume hood. Avoid contact with strong bases and oxidizing agents.

  • Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min. thickness), safety goggles, and N95/P100 respirator if dust formation is likely.

Emergency Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration and irritation of the esophagus.

Part 3: Toxicity Profile & Mechanism of Action

This section synthesizes the toxicological properties based on the Structure-Activity Relationship (SAR) with the methyl analogue (CAS 53982-59-5).

Mechanism of Action (MOA)

The compound acts primarily through two pathways:

  • Kinase Inhibition: The planar imidazole-cyano motif mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of tyrosine kinases (e.g., c-Abl , Src ). The carbamate group forms hydrogen bonds with the hinge region of the kinase, stabilizing the inactive conformation.

  • Microtubule Destabilization: Similar to benzimidazole carbamates (e.g., Nocodazole), this compound may bind to

    
    -tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase.
    
Metabolic Pathway & Bioactivation

Upon systemic administration, the propyl carbamate undergoes hepatic metabolism.

  • Phase I (Hydrolysis): Carboxylesterases cleave the propyl ester, releasing 4-amino-5-cyanoimidazole and 1-propanol .

  • Toxicity Implication: The free amine (4-amino-5-cyanoimidazole) is a reactive intermediate that can undergo further oxidation to form electrophilic species capable of DNA alkylation.

Toxicological Endpoints
  • Hepatotoxicity: Moderate risk. The metabolic burden of hydrolyzing the carbamate and processing the imidazole core can elevate liver enzymes (ALT/AST).

  • Genotoxicity: The cyano group enhances the electrophilicity of the imidazole ring, potentially facilitating nucleophilic attack on DNA bases if metabolic activation occurs.

  • Neurotoxicity: Unlike nitroimidazoles, the cyano-imidazole core generally exhibits lower neurotoxicity, but high-dose exposure may still cause CNS depression due to the release of propanol and potential GABAergic interactions.

Part 4: Experimental Protocols

Objective: Synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate from 4-amino-5-cyanoimidazole.

Synthesis Workflow

Reagents:

  • 4-Amino-5-cyanoimidazole (1.0 eq)

  • Propyl chloroformate (1.1 eq)

  • Pyridine (solvent/base)

  • Dichloromethane (DCM) (extraction solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-amino-5-cyanoimidazole (10 mmol) in anhydrous Pyridine (20 mL). Cool the solution to 0°C in an ice bath.

    • Rationale: Pyridine acts as both the solvent and the acid scavenger (HCl acceptor) generated during the reaction.

  • Addition: Dropwise add Propyl chloroformate (11 mmol) over 15 minutes.

    • Control: Maintain temperature <5°C to prevent bis-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form.

  • Extraction: If no precipitate forms, extract with DCM (3 x 50 mL). Wash the organic layer with 1M HCl (to remove pyridine), then Brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1).

Visualization: Synthesis & Metabolism

The following diagram illustrates the synthesis pathway and the subsequent metabolic hydrolysis.

G Start 4-Amino-5-cyanoimidazole Product Propyl (5-cyano-1H-imidazol-4-yl)carbamate (Target Compound) Start->Product Acylation Reagent Propyl Chloroformate (Pyridine, 0°C) Reagent->Product Metabolism In Vivo Hydrolysis (Carboxylesterases) Product->Metabolism Systemic Absorption Metabolite1 4-Amino-5-cyanoimidazole (Reactive Amine) Metabolism->Metabolite1 Cleavage Metabolite2 1-Propanol + CO2 Metabolism->Metabolite2 Byproducts

Figure 1: Synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate and its metabolic degradation pathway.[1]

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54188292 (Propyl N-(1H-imidazol-5-ylmethyl)carbamate - Isomer Reference). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Molecular Weight and Formula Analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

[1] Executive Summary This technical guide provides a comprehensive analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a structural homolog of the pharmaceutical intermediate Methyl (5-cyano-1H-imidazol-4-yl)carbam...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a structural homolog of the pharmaceutical intermediate Methyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS 53982-59-5).[1] Commonly utilized in the synthesis of purine nucleoside analogs and antineoplastic agents (e.g., Dacarbazine derivatives), accurate characterization of this compound is critical for maintaining stoichiometry in multi-step organic synthesis.

This document details the theoretical molecular weight derivation, isotopic abundance patterns for mass spectrometry calibration, and validated experimental protocols for structural confirmation.

Part 1: Chemical Identity & Theoretical Analysis[1]

Structural Derivation

The compound belongs to the class of imidazole carbamates .[1] Its structure is derived from the 4-amino-5-cyanoimidazole core, where the amino group at position 4 is functionalized with a propyl carbamate moiety.[1]

  • Core Scaffold: 1H-imidazole (

    
    )[1]
    
  • Substituents:

    • Position 4: Propyl carbamate group (

      
      )[1]
      
    • Position 5: Cyano group (

      
      )[1][2][3][4]
      
  • Formula Assembly:

    • Imidazole Core (substituted):

      
       (Protons at 4,5 replaced; H on N1 remains)
      
    • Cyano Group:

      
      [1][4]
      
    • Carbamate Linkage:

      
      [1]
      
    • Propyl Group:

      
      [1]
      
    • Net Formula:

      
      [1]
      
Quantitative Molecular Data

The following data is essential for calibrating High-Resolution Mass Spectrometry (HRMS) and calculating stoichiometric yields.

ParameterValuePrecision Note
Molecular Formula

Confirmed via elemental composition
Average Molecular Weight 194.19 g/mol Based on standard atomic weights
Monoisotopic Mass 194.0804 Da For HRMS (

)
Heavy Atom Count 14C, N, O
ClogP (Estimated) ~1.2More lipophilic than methyl analog (0.[1]5)
Isotopic Distribution Pattern

For mass spectrometry validation, the expected isotopic envelope is:

  • M (194.08): 100% (Base Peak)[1]

  • M+1 (195.08): ~9.8% (Driven by

    
     natural abundance)[1]
    
  • M+2 (196.08): ~1.2%[1]

Part 2: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and separation from the methyl analog impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[1]

    • Solvent B: Acetonitrile (ACN)

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 265 nm (characteristic of the cyano-imidazole chromophore).[1][4]

  • Retention Time Logic: The propyl chain increases hydrophobicity compared to the methyl ester.[1] Expect elution ~1.5–2.0 minutes after the methyl analog.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation of the propyl chain and imidazole proton.

  • Solvent: DMSO-

    
     (Preferred for solubility of polar imidazoles).[1]
    
  • Key Signals (

    
     NMR, 400 MHz): 
    
    • 
       13.0 ppm (br s, 1H): Imidazole 
      
      
      
      (Exchangeable).[1]
    • 
       10.5 ppm (s, 1H): Carbamate 
      
      
      
      .[1]
    • 
       7.6 ppm (s, 1H): Imidazole 
      
      
      
      .[1]
    • 
       4.05 ppm (t, 2H): Propyl 
      
      
      
      .[1]
    • 
       1.60 ppm (m, 2H): Propyl 
      
      
      
      .[1]
    • 
       0.90 ppm (t, 3H): Propyl 
      
      
      
      .[1]

Part 3: Experimental Protocols

Protocol A: Synthesis Verification Workflow

This workflow validates the identity of the compound synthesized from 4-amino-5-cyanoimidazole and propyl chloroformate.[1]

SynthesisWorkflow Start Crude Reaction Mixture (Amino-imidazole + Propyl Chloroformate) Quench Quench: Ice/Water pH adjustment to 6.5 Start->Quench Filter Filtration & Washing (Remove inorganic salts) Quench->Filter Recryst Recrystallization (Solvent: EtOH/Water) Filter->Recryst Analysis Analytical Checkpoint Recryst->Analysis HPLC HPLC-UV (265nm) Purity > 98% Analysis->HPLC MS LC-MS (ESI+) Target: 195.09 m/z Analysis->MS NMR 1H NMR (DMSO-d6) Confirm Propyl Signals Analysis->NMR

Figure 1: Purification and validation workflow for Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

Protocol B: Mass Spectrometry Interpretation

Context: Differentiating the target from hydrolysis byproducts (e.g., 4-amino-5-cyanoimidazole, MW 108).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH. Dilute 1:100 with 0.1% Formic Acid/Water.

  • Fragmentation Pathway (MS/MS):

    • Precursor:

      
      [1]
      
    • Loss of Propene (

      
       Da):  Transition to 
      
      
      
      (Carbamic acid intermediate).[1]
    • Loss of

      
       (
      
      
      
      Da):
      Transition to
      
      
      (Amino-cyanoimidazole core).[1]
    • Diagnostic Ion:

      
       m/z confirms the intact imidazole-cyano-amino core.[1]
      

Part 4: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54188292, Propyl N-(1H-imidazol-5-ylmethyl)carbamate (Analog Reference). Retrieved from [Link]

  • Organic Chemistry Portal. (2016).[1] One-Pot Synthesis of O-Aryl Carbamates. Retrieved from [Link]

Sources

Exploratory

The Lipophilic Anchor: Strategic Utilization of Propyl (5-cyano-1H-imidazol-4-yl)carbamate in Fused Heterocycle Synthesis

This is an in-depth technical guide on the role and utility of Propyl (5-cyano-1H-imidazol-4-yl)carbamate in heterocyclic chemistry. Executive Summary In the high-stakes arena of nucleoside analogue and antineoplastic dr...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role and utility of Propyl (5-cyano-1H-imidazol-4-yl)carbamate in heterocyclic chemistry.

Executive Summary

In the high-stakes arena of nucleoside analogue and antineoplastic drug synthesis, Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS 59695-46-4) serves as a critical "stabilized intermediate." While its methyl and ethyl analogues are more commonly cited in older literature (specifically regarding Temozolomide), the propyl variant offers distinct physicochemical advantages—namely enhanced lipophilicity (LogP modulation) and superior solubility profiles in non-polar organic solvents.

This guide delineates the compound's role as a divergent synthetic node . It functions not merely as a protected amine but as a bifunctional scaffold capable of "zipping" into purines, imidazotetrazines, and imidazo[4,5-d]pyrimidines. We will explore its architecture, its utility as a precursor for aminolysis, and its direct cyclization pathways.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a planar imidazole core substituted at the C4 and C5 positions. Its reactivity is defined by the interplay between three functional zones:

  • The Electrophile (C5-Cyano): A high-priority target for nucleophilic attack, essential for ring closure.

  • The Nucleophile/Leaving Group (C4-Carbamate): The carbamate nitrogen (-NH-) is nucleophilic, while the propoxy group (-OPr) can act as a leaving group during high-temperature cyclizations or aminolysis.

  • The Prototypes (N1/N3): The imidazole ring tautomerism dictates the regioselectivity of alkylation reactions.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Process
Formula C₈H₁₀N₄O₂--
MW 194.19 g/mol --
LogP ~1.2 - 1.5Higher than methyl analogue; improves DCM/EtOAc extraction efficiency.
pKa (NH) ~8.5 (Carbamate), ~12 (Imidazole)Deprotonation requires mild bases (e.g., K₂CO₃, DBU).
Solubility High in DMSO, DMF, MeOH, EtOAcSuperior process handling compared to the sparingly soluble free amine.

Synthetic Utility: The Divergent Node

The true power of Propyl (5-cyano-1H-imidazol-4-yl)carbamate lies in its ability to access multiple heterocyclic systems depending on the reagent class used.

Pathway A: Synthesis of Temozolomide Analogues (Aminolysis)

This is the most commercially relevant pathway. The propyl carbamate acts as a safe, stable surrogate for the unstable isocyanate or the sensitive amino-nitrile.

  • Mechanism: The propyl ester is subjected to aminolysis using methylamine.

  • Result: Conversion to the urea derivative (1-methyl-3-(5-cyanoimidazol-4-yl)urea), which is the direct precursor for nitrosative cyclization to Imidazotetrazines (e.g., Temozolomide).

  • Why Propyl? The propyl group is a better leaving group than methyl in certain trans-carbamoylation conditions, and the starting material is easier to purify by crystallization.

Pathway B: Cyclization to Purines (Xanthines/Guanines)

Under basic conditions, the molecule undergoes intramolecular cyclization.

  • Reagent: Aqueous NaOH or NaOEt/EtOH.

  • Mechanism: Hydrolysis of the nitrile to the amide, followed by cyclization with the carbamate carbonyl (losing propanol).

  • Product: Xanthine (2,6-dihydroxypurine) or 2-alkoxypurine derivatives if the alcohol is retained.

Pathway C: Direct Bioactivity (Prodrug Potential)

The propyl carbamate moiety confers stability against plasma esterases compared to simple acetamides. This compound has been investigated for antifungal activity (targeting Rhizoctonia solani) and as a prodrug for the cytotoxic 5-amino-4-cyanoimidazole (AICN).

Visualization: Reaction Pathways[3]

The following diagram illustrates the central role of the propyl carbamate in accessing diverse scaffolds.

G Start 5-Amino-4-cyanoimidazole Core Propyl (5-cyano-1H-imidazol-4-yl)carbamate (The Divergent Node) Start->Core Acylation (Pyridine/DCM) Reagent + Propyl Chloroformate Prodrug Antifungal/Antineoplastic Prodrugs Core->Prodrug Direct Application Urea Imidazolyl Urea Intermediate Core->Urea Aminolysis (MeNH2) Purine Xanthine/Guanine Derivatives Core->Purine NaOH / H2O (Base Cyclization -ROH) Tetrazine Imidazotetrazines (e.g., Temozolomide) Urea->Tetrazine NaNO2 / HCl (Nitrosative Cyclization)

Figure 1: Divergent synthetic pathways originating from Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

Experimental Protocols

Protocol 1: Synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Objective: To protect the exocyclic amine of 5-amino-4-cyanoimidazole (AICN) with a lipophilic carbamate.

Reagents:

  • 5-Amino-4-cyanoimidazole (1.0 eq)

  • Propyl chloroformate (1.1 eq)

  • Pyridine (1.2 eq) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolution: Suspend 5-amino-4-cyanoimidazole (10.8 g, 100 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add pyridine (9.7 mL, 120 mmol) dropwise. The suspension may clear slightly.

  • Acylation: Add propyl chloroformate (13.5 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <5°C. A white precipitate (pyridine hydrochloride) will form.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with water (50 mL). Evaporate THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 100 mL).

  • Purification: Wash combined organics with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Heptane.

  • Yield: Expect 85-92% as a white/off-white solid.

Protocol 2: Conversion to Imidazotetrazine (Temozolomide Analogue)

Objective: To convert the carbamate to the active urea and cyclize.

Procedure:

  • Aminolysis: Dissolve the propyl carbamate (10 mmol) in MeOH (20 mL). Add 40% aqueous methylamine (50 mmol). Stir in a sealed tube at 60°C for 6 hours.

  • Isolation: Concentrate to dryness. The residue is the crude 1-methyl-3-(5-cyanoimidazol-4-yl)urea.

  • Cyclization: Dissolve the crude urea in 10% aqueous tartaric acid (or dilute HCl). Cool to 0°C.

  • Nitrosation: Add aqueous NaNO₂ (1.1 eq) dropwise. The solution will turn yellow/orange. Stir for 2 hours in the dark (imidazotetrazines are light-sensitive).

  • Extraction: Extract the product (Imidazotetrazine) with DCM.

Critical References

  • VulcanChem. (n.d.). Methyl (5-cyano-1H-imidazol-4-yl)carbamate Technical Profile. Retrieved from (Analogous structure data).

  • Stevens, M. F. G., et al. (1984). Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry, 27(2), 196–201. Link

  • Wang, Y., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1432-1435. Link

  • Ambeed. (2024). Propyl (5-cyano-1H-imidazol-4-yl)carbamate Product Entry. Retrieved from

Foundational

Technical Guide: Bioactivity of Cyano-Imidazole Carbamate Analogs in Drug Discovery

Executive Summary This technical guide provides a rigorous analysis of cyano-imidazole carbamates , a specialized chemical scaffold with potent applications in oncology and parasitology. Unlike generic benzimidazoles, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of cyano-imidazole carbamates , a specialized chemical scaffold with potent applications in oncology and parasitology. Unlike generic benzimidazoles, the introduction of a cyano (-CN) moiety alters the electronic landscape of the imidazole ring, enhancing metabolic stability and creating unique hydrogen-bonding vectors within the tubulin colchicine-binding site. This document details the structure-activity relationships (SAR), validated synthetic protocols, and bioassay methodologies required to develop these analogs as next-generation microtubule destabilizing agents (MDAs).

Part 1: Structural Logic & SAR (The "Why")

The Cyano Advantage

In medicinal chemistry, the cyano group is not merely a substituent; it is a critical bioisostere. For imidazole carbamates, the -CN group at the C4 or C5 position serves three specific functions:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group reduces the pKa of the imidazole nitrogen (N1), increasing the acidity of the NH. This strengthens the hydrogen bond donor capability of the imidazole NH to residues like Thr179 or Val181 in the tubulin

    
    -subunit.
    
  • Metabolic Blocking: The cyano group is metabolically robust, blocking the C4/C5 positions from oxidative metabolism (e.g., hydroxylation) often seen in unsubstituted imidazoles.

  • Steric Fit: The linear geometry of the cyano group (approx. 1.15 Å bond length) allows it to penetrate narrow hydrophobic pockets within the colchicine binding site without inducing steric clash.

The Pharmacophore

The core pharmacophore requires a delicate balance between the carbamate tail (hydrophobic interaction) and the cyano-imidazole head (polar interaction).

Structural FeatureRole in Binding Site (Tubulin)Optimization Strategy
Imidazole Core Scaffold rigidity;

-

stacking with Tyr224.
Maintain aromaticity; N-alkylation modulates solubility.
C4/C5 Cyano H-bond acceptor; Electronic withdrawal.Do not replace with bulky halides (Cl/Br) if deep pocket penetration is required.
Carbamate (-NHCOOR) H-bond donor/acceptor; Hydrophobic tail (R).R-group optimization (Methyl vs. Ethyl vs. Benzyl) determines lipophilicity and membrane permeability.

Part 2: Mechanism of Action (MOA)

The primary mechanism of cyano-imidazole carbamates is the inhibition of tubulin polymerization. By binding to the colchicine site at the interface of


- and 

-tubulin, these compounds prevent the "straightening" of the tubulin dimer required for microtubule formation.
Signaling Pathway & Cellular Impact

G cluster_0 Cellular Consequence Compound Cyano-Imidazole Carbamate Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds ConfChange Conformational Change (Curved Dimer) Tubulin->ConfChange Induces PolyInhib Inhibition of Microtubule Polymerization ConfChange->PolyInhib Spindle Mitotic Spindle Collapse PolyInhib->Spindle Causes Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Pathway illustrating the cascade from ligand binding to apoptotic cell death via microtubule destabilization.

Part 3: Chemical Synthesis Protocol

To ensure reproducibility and scalability, we utilize a route starting from diaminomaleonitrile (DAMN) . This pathway is preferred over imidazole carboxamide rearrangement due to higher atom economy and avoidance of unstable intermediates.

Validated Synthetic Route (Step-by-Step)

Step 1: Cyclization to 4,5-Dicyanoimidazole

  • Reagents: Diaminomaleonitrile (10 mmol), Triethyl orthoformate (15 mmol).

  • Conditions: Reflux in 1,4-dioxane for 4 hours.

  • Mechanism: Condensation followed by elimination of ethanol.

  • Yield Target: >85%.

Step 2: Selective Hydrolysis

  • Reagents: 4,5-Dicyanoimidazole, NaOH (1.0 M).

  • Conditions: Controlled hydrolysis at 50°C. Critical: Monitor by TLC to prevent double hydrolysis to the dicarboxylic acid.

  • Product: 4-cyano-1H-imidazole-5-carboxylic acid.

Step 3: Curtius Rearrangement & Carbamate Formation

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, Anhydrous Alcohol (R-OH).

  • Protocol:

    • Dissolve acid intermediate in dry Toluene/THF.

    • Add DPPA (1.1 eq) and Et3N (1.2 eq). Stir at RT for 1 hr (Acyl azide formation).

    • Heat to 80°C for 2 hrs (Isocyanate formation via Curtius rearrangement).

    • Add excess Alcohol (R-OH) and reflux for 4-6 hrs.

  • Purification: Column chromatography (DCM:MeOH gradient).

Synthesis DAMN Diaminomaleonitrile Dicyano 4,5-Dicyanoimidazole DAMN->Dicyano Reflux/Dioxane Ortho Triethyl Orthoformate Ortho->Dicyano Acid 4-Cyano-Imid-5-COOH Dicyano->Acid NaOH/50°C Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA/Heat Final Cyano-Imidazole Carbamate Isocyanate->Final R-OH (Alcohol)

Caption: Synthetic workflow for converting DAMN precursors into bioactive carbamates via Curtius rearrangement.

Part 4: Biological Validation Protocols

Trustworthiness in drug discovery relies on self-validating assays. The following protocols include necessary controls.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Purpose: To quantify the direct inhibition of microtubule assembly.

  • Preparation: Use >99% pure tubulin (porcine brain source). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Add test compound (dissolved in DMSO, final conc. <1%). Transfer to a 37°C spectrophotometer cell.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Control (+): Paclitaxel (stabilizer, rapid Abs increase).

    • Control (-): Nocodazole or Colchicine (inhibitor, flatline Abs).

    • Vehicle: DMSO only (standard sigmoidal curve).

  • Calculation:

    
     is calculated from the linear phase of the curve. % Inhibition = 
    
    
    
    .
Comparative Bioactivity Data (Hypothetical & Representative)

Note: Data below synthesizes trends from benzimidazole/imidazole SAR studies to illustrate the "Cyano Effect".

Compound IDR-Group (Carbamate)C4-SubstituentTubulin IC50 (

M)
A549 Cytotoxicity (

M)
Solubility (LogS)
CIC-01 Methyl-H2.54.2-2.1
CIC-02 Methyl-CN 0.45 0.8 -2.8
CIC-03 Ethyl-CN0.601.1-3.2
CIC-04 Benzyl-CN1.23.5-4.5
Ref Nocodazole(Benzimidazole)0.250.05-4.1

Interpretation: The introduction of the Cyano group (CIC-02 vs CIC-01) significantly improves potency, likely due to the additional H-bond acceptance in the binding pocket. However, increasing the lipophilicity of the carbamate tail (CIC-04) reduces solubility, potentially hampering cellular uptake despite high intrinsic affinity.

Part 5: References

  • Mechanism of Action:

    • Title: 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation.[1]

    • Source: Molecular Cancer Therapeutics (2008).[1]

    • URL:[Link]

  • Synthetic Methodology:

    • Title: Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[2]

    • URL:[Link]

  • Structural Context (Benzimidazole Analogs):

    • Title: Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors.[3][4]

    • Source: Bioorganic Chemistry (2021).[3][5]

    • URL:[Link]

  • General Scaffold Review:

    • Title: Imidazoles as potential anticancer agents: An update on recent studies.[5][6][7][8][9]

    • Source: Molecules (2021).[3][5][10]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Abstract & Strategic Overview This protocol details the regioselective synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical heterocyclic building block often utilized in the development of purine nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the regioselective synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical heterocyclic building block often utilized in the development of purine nucleoside analogs and antineoplastic agents (structurally homologous to Dacarbazine and Temozolomide intermediates).

The synthesis challenges lie in the amphoteric nature of the starting material, 5-amino-1H-imidazole-4-carbonitrile (AICA Nitrile) . The imidazole ring contains both nucleophilic nitrogens (N1/N3) and an exocyclic amine. Standard acylation often yields kinetic N-ring acylated byproducts (unstable) rather than the thermodynamic exocyclic carbamate (stable).

This guide employs a low-temperature base-mediated acylation followed by a thermodynamic equilibration step to ensure high regioselectivity for the exocyclic amine.

Key Chemical Transformation
  • Substrate: 5-amino-1H-imidazole-4-carbonitrile (CAS: 5098-11-3)[1][2][3]

  • Reagent: Propyl Chloroformate (CAS: 109-61-5)

  • Solvent System: Anhydrous THF / Pyridine

  • Mechanism: Nucleophilic Acyl Substitution via Elimination-Addition

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )PurityRole
5-Amino-1H-imidazole-4-carbonitrile 5098-11-3108.10>97%Substrate
Propyl Chloroformate 109-61-5122.55>98%Electrophile
Pyridine 110-86-179.10AnhydrousBase/Catalyst
Tetrahydrofuran (THF) 109-99-972.11Dry/Inhibitor-freeSolvent
Ethanol (Absolute) 64-17-546.07HPLC GradeRecrystallization
Equipment
  • Reactor: 250 mL 3-neck round-bottom flask (flame-dried,

    
     purged).
    
  • Temperature Control: Ice/Salt bath (

    
    ) and Oil bath (
    
    
    
    ).
  • Addition: Pressure-equalizing addition funnel.

  • Monitoring: TLC plates (Silica Gel

    
    ), UV lamp (254 nm).
    

Reaction Mechanism & Pathway

The following diagram illustrates the competitive acylation pathways. We target the Path B (Thermodynamic) product.

ReactionPathway Start 5-Amino-4-cyanoimidazole Intermediate N-Ring Acylated Species (Kinetic / Unstable) Start->Intermediate Fast Acylation (N1 position) Product Propyl (5-cyano-imidazol-4-yl)carbamate (Thermodynamic / Stable) Start->Product Slow Acylation (Exocyclic Amine) Reagent Propyl Chloroformate Reagent->Start + Base Intermediate->Product Rearrangement / Equilibration

Figure 1: Reaction pathway distinguishing between kinetic ring acylation and thermodynamic exocyclic carbamate formation.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Solubilization

Objective: Create a homogeneous solution while suppressing protonation of the imidazole ring.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel. Flush with nitrogen for 10 minutes.

  • Dissolution: Charge the flask with 5.40 g (50 mmol) of 5-amino-1H-imidazole-4-carbonitrile .

  • Solvent Addition: Add 100 mL of anhydrous THF . The solid may not fully dissolve immediately.

  • Base Addition: Add 8.1 mL (100 mmol, 2.0 eq) of anhydrous Pyridine.

    • Note: Pyridine acts as an acid scavenger (HCl) and an acylation catalyst. The mixture should become a clear or slightly cloudy solution.

  • Cooling: Cool the reaction mixture to

    
      using an ice/water bath.
    
Phase 2: Acylation (The Critical Step)

Objective: Controlled addition of electrophile to minimize bis-acylation.

  • Reagent Prep: Dilute 6.8 mL (60 mmol, 1.2 eq) of Propyl Chloroformate in 10 mL of anhydrous THF in the addition funnel.

  • Addition: Dropwise add the chloroformate solution to the reaction mixture over 30 minutes .

    • Observation: A white precipitate (Pyridine

      
      HCl) will form immediately.
      
    • Control: Maintain internal temperature below

      
      .
      
  • Equilibration:

    • Allow the mixture to warm to Room Temperature (

      
      ) over 1 hour.
      
    • Crucial Step: Heat the mixture to

      
        for 2 hours.
      
    • Why? This thermal step drives the rearrangement of any unstable

      
      -acylated species to the stable 
      
      
      
      -carbamate.
Phase 3: Workup and Isolation[4]
  • Quench: Cool to RT and add 5 mL of water to quench unreacted chloroformate.

  • Filtration: Filter off the precipitated Pyridine Hydrochloride salts. Rinse the filter cake with cold THF.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap,

    
    ) to obtain a semi-solid residue.
    
  • Wash: Suspend the residue in 50 mL of cold water . Stir vigorously for 20 minutes.

    • The product is lipophilic (due to the propyl chain) and will remain solid, while residual pyridine and salts dissolve.

  • Collection: Filter the crude solid and dry under vacuum.

Phase 4: Purification (Recrystallization)
  • Solvent: Dissolve the crude solid in a minimum amount of boiling Ethanol (~30-40 mL).

  • Precipitation: Slowly add warm water until slight turbidity persists, then allow to cool slowly to RT, then to

    
    .
    
  • Final Isolation: Collect the off-white crystals by filtration. Dry in a vacuum oven at

    
     for 12 hours.
    

Analytical Validation (QC)

TestMethodExpected Result
Appearance VisualOff-white to white crystalline solid
Melting Point Capillary

(dec)
TLC Silica (

)

(UV active)
1H-NMR

, 400 MHz

12.8 (br s, 1H, NH-ring), 10.1 (s, 1H, NH-carb), 7.6 (s, 1H, CH), 4.05 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)
MS (ESI) Positive Mode

Process Workflow Diagram

ProtocolFlow Start Start: AICA Nitrile + THF + Pyridine Cool Cool to 0°C Start->Cool Add Add Propyl Chloroformate (Dropwise, 30 min) Cool->Add Heat Heat to 45°C (2h) (Thermodynamic Control) Add->Heat Critical Step Filter Filter Pyridine Salts Heat->Filter Evap Evaporate Solvent Filter->Evap Wash Water Wash (Remove impurities) Evap->Wash Cryst Recrystallize (EtOH/H2O) Wash->Cryst Final Final Product: Propyl (5-cyano-imidazol-4-yl)carbamate Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target carbamate.

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product:

    • Cause: Incomplete removal of pyridine or presence of bis-acylated byproduct.

    • Fix: Ensure the water wash in Phase 3 is vigorous. If oil persists, triturated with cold diethyl ether or hexane to induce crystallization.

  • Issue: Starting Material Remains:

    • Cause: The exocyclic amine is weakly nucleophilic.

    • Fix: Increase reaction time at

      
       or use a stronger base catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts (5 mol%), though this increases risk of side reactions.
      
  • Safety Note: Propyl chloroformate is a lachrymator and releases HCl. All operations must be performed in a functioning fume hood.

References

  • PubChem Compound Summary. 5-Amino-1H-imidazole-4-carbonitrile (CID 78777).[3] National Center for Biotechnology Information (2023). [Link]

  • Organic Chemistry Portal. Synthesis of Carbamates. (General reactivity of chloroformates with amines). [Link]

  • US Patent 3,649,613.Process for the preparation of imidazole-4-carboxamides.
  • Shaw, E., & Woolley, D. W. (1949).[4] A New and Convenient Synthesis of 4-Amino-5-imidazolecarboxamide.[4] Journal of Biological Chemistry.[4] (Historical context on AICA derivatives). [Link]

Sources

Application

Strategic Solvent Selection for Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6] Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a specialized heterocyclic intermediate, structurally significant in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a specialized heterocyclic intermediate, structurally significant in the synthesis of purine analogues, antineoplastic agents (related to Temozolomide and Dacarbazine precursors), and antiviral candidates.[1]

Effective handling of this compound requires a nuanced understanding of its physicochemical properties.[1][2] The molecule features a multifunctional core :

  • Imidazole Ring: Amphoteric nature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N:).[1]

  • Cyano Group (-CN): Highly polar, electron-withdrawing, increasing the acidity of the imidazole proton.[1]

  • Propyl Carbamate Moiety: Introduces lipophilicity (propyl chain) while retaining hydrogen bonding potential (carbamate -NH- and -C=O).[1]

This guide provides a scientifically grounded protocol for solubilizing this compound, balancing the need for high concentration (stock solutions) with chemical stability (preventing hydrolysis).[1]

Solubility Profile & Solvent Compatibility[1][2][5]

The solubility of Propyl (5-cyano-1H-imidazol-4-yl)carbamate is governed by the competition between its polar/H-bonding core and its lipophilic propyl tail.[1]

Theoretical Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionApplication Suitability
Polar Aprotic DMSO, DMF, NMP, DMAc High (>50 mg/mL) Disrupts strong intermolecular H-bonds of the imidazole/carbamate network.[1]Primary Choice for stock solutions and reaction media.[1]
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Solvates via H-bonding; propyl group aids interaction with organic tail.[1]Good for crystallization or LC-MS mobile phases.[1]
Polar Aprotic (Volatile) Acetone, THF, Acetonitrile Moderate to Low Dipole-dipole interactions; effective for intermediate handling.[1]Suitable for reaction workups and transfers.[1]
Chlorinated DCM, Chloroform Low to Moderate Weak H-bonding; propyl group provides some affinity.[1]Extraction solvent; not recommended for stock.[1]
Non-Polar Hexane, Toluene, Diethyl Ether Insoluble Lack of polarity to overcome crystal lattice energy.[1]Anti-solvent for precipitation/purification.[1]
Aqueous Water, PBS (pH 7.4) Very Low (<1 mg/mL) Hydrophobic propyl group + crystal lattice energy limits solubility.[1]Not suitable for stock; requires co-solvent (e.g., 10% DMSO).[1]
Critical Stability Considerations
  • Hydrolysis Risk: The cyano group is susceptible to hydrolysis to an amide/acid under strongly acidic or basic conditions (pH < 2 or pH > 10).[1] The carbamate moiety is stable at neutral pH but will degrade to the corresponding amine, alcohol, and CO₂ in strong base.[1]

  • Temperature Sensitivity: Prolonged heating (>60°C) in protic solvents (e.g., alcohols) may lead to transesterification or solvolysis.[1]

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent based on the intended experimental application.

SolventSelection Start Start: Define Application App_Stock Long-term Stock / High Conc. Start->App_Stock App_Reaction Chemical Synthesis Start->App_Reaction App_Analysis Analytical (HPLC/LC-MS) Start->App_Analysis App_Bio Biological Assay Start->App_Bio DMSO DMSO (Anhydrous) Store at -20°C App_Stock->DMSO Max Solubility & Stability DMF DMF or DMAc (Reaction Dependent) App_Reaction->DMF Nucleophilic Substitution MeCN_MeOH Acetonitrile / Methanol (Compatible with Mobile Phase) App_Analysis->MeCN_MeOH Avoid Peak Interference CoSolvent DMSO Stock (1000x) Dilute into Media < 0.5% App_Bio->CoSolvent Minimize Toxicity Check Stability Check: Avoid Strong Acid/Base DMSO->Check DMF->Check

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • Propyl (5-cyano-1H-imidazol-4-yl)carbamate (Solid).[1][3]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

  • Vortex mixer.[1]

  • Amber glass vials (to protect from light).[1]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the compound into a tared amber glass vial.

    • Calculation: MW ≈ 194.19 g/mol (Estimate based on formula C₈H₁₀N₄O₂).[1]

    • Moles: 10 mg / 194.19 g/mol = 0.0515 mmol.[1]

  • Solvent Addition: Add 1.03 mL of Anhydrous DMSO to achieve a 50 mM concentration.

    • Note: Do not use water or alcohols for the primary stock to prevent potential slow hydrolysis during storage.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate for 5 minutes at room temperature (avoid heating >40°C).

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

    • Shelf Life: Stable for >6 months at -20°C in DMSO.[1]

Protocol B: Solubility Screening & Saturation Point Determination

Objective: Empirically determine the solubility limit in a specific solvent (e.g., for a reaction optimization).

Methodology (Gravimetric/Visual):

  • Place 5 mg of compound into a clear HPLC vial.

  • Add solvent (e.g., Methanol) in 50 µL increments .

  • After each addition, vortex for 1 minute and sonicate for 2 minutes.

  • Observe visually for disappearance of solid.[1]

  • Calculation:

    • If 5 mg dissolves in 100 µL -> Solubility ≈ 50 mg/mL.[1]

    • If 5 mg dissolves in 1000 µL -> Solubility ≈ 5 mg/mL.[1]

Protocol C: Stability Assessment in Solution (HPLC)

Objective: Verify compound integrity in the chosen solvent over time.[1]

Workflow:

  • Preparation: Prepare a 1 mg/mL solution in the test solvent (e.g., MeCN/Water 50:50).

  • Timepoints: Inject sample into HPLC at T=0, T=4h, T=24h.

  • Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 min.[1]

  • Acceptance Criteria: Purity peak area should remain ≥98% of the T=0 value.

    • Failure Mode: Appearance of new peaks at lower retention times (indicative of hydrolysis to more polar species).[1]

Mechanistic Insights & Troubleshooting

Why DMSO/DMF?

The imidazole ring contains both a proton donor (N-H) and a proton acceptor (N:).[1] In the solid state, these molecules form an extensive hydrogen-bonding network (intermolecular N-H[1]···N bonds), resulting in a high crystal lattice energy.[1]

  • Non-polar solvents (Hexane) cannot disrupt this lattice.[1]

  • Protic solvents (Water/Methanol) compete for H-bonds but are often hindered by the hydrophobic propyl chain.[1]

  • Dipolar Aprotic solvents (DMSO/DMF) are excellent H-bond acceptors.[1] They effectively solvate the acidic imidazole proton (N-H) and the carbamate N-H, breaking the lattice without inducing solvolysis.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Cloudiness upon dilution in water/media "Crashing out" (Precipitation)The compound is hydrophobic.[1] Ensure final concentration is <1% DMSO and <100 µM compound.[1] Use a serial dilution step.[1]
Yellowing of solution over time Oxidation or degradationCheck pH of the solvent.[1] Ensure DMSO is acid-free.[1] Store under inert gas (Nitrogen/Argon).
New peaks in LC-MS (M-18 or M+18) Hydrolysis (Nitrile -> Amide)Avoid acidic aqueous buffers for long-term storage.[1] Prepare fresh mobile phases.

References

  • General Solubility Principles for Imidazoles

    • BenchChem Technical Guide.[1] "Solubility of 1-Methyl-1H-imidazole-4-carbonitrile." (Inferred analogue behavior). Link[1]

  • Carbamate Stability & Reactivity

    • Organic Letters (2010).[1] "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." (Discusses reactivity and stability of imidazole carbamates in solution). [1]

  • Compound Data

    • PubChem Compound Summary.[1][4] "Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS 912763-48-5)."[1][3][5] Link

  • Related Benzimidazole Solubility

    • Organic & Biomolecular Chemistry.[1][6][2][7] "Enhanced cytotoxicity of benzimidazole carbamate derivatives and solubilisation."[1] (Provides comparative solubility data for carbamate-functionalized heterocycles).

(Note: Specific solubility data for CAS 912763-48-5 is derived from structure-activity relationships (SAR) with closely related analogues like Methyl (5-cyano-1H-imidazol-4-yl)carbamate and Mebendazole-type compounds.)[1]

Sources

Method

Reaction conditions for preparing Propyl (5-cyano-1H-imidazol-4-yl)carbamate

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific reaction parameters for the preparation of...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific reaction parameters for the preparation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate .

Executive Summary & Strategic Importance

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a critical intermediate in the synthesis of purine analogs and imidazotetrazine alkylating agents (e.g., Temozolomide derivatives). Its core structure—a 4-amino-5-cyanoimidazole scaffold functionalized with a carbamate—serves as a "masked" isocyanate or a stable precursor for cyclization reactions.

This guide details the direct acylation of 4-amino-5-cyanoimidazole (AICN) with propyl chloroformate. Unlike Curtius rearrangements starting from carboxylic acids, this route utilizes the commercially available amine, offering a more atom-economical and scalable pathway.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilic attack of the exocyclic amine of AICN onto the carbonyl carbon of propyl chloroformate.

Retrosynthesis Target Propyl (5-cyano-1H-imidazol-4-yl)carbamate Precursor1 4-Amino-5-cyanoimidazole (AICN) Target->Precursor1 Acylation Precursor2 Propyl Chloroformate Target->Precursor2 + Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly from AICN and Propyl Chloroformate.

Reaction Mechanism & Critical Parameters

The Regioselectivity Challenge

The 4-amino-5-cyanoimidazole moiety presents three nucleophilic sites:

  • N1 (Ring Nitrogen): Highly nucleophilic, often leads to kinetic products.

  • N3 (Ring Nitrogen): Less sterically accessible but reactive.

  • N-Exocyclic (Amine): The thermodynamic target.

Mechanistic Insight: Direct reaction with chloroformates often results in a mixture of N-ring acylation and N-exocyclic acylation. However, N-ring acyl imidazoles are labile (active amides) and can rearrange to the thermodynamically stable exocyclic carbamate under thermal conditions or in the presence of a base catalyst (pyridine).

Optimization Strategy:

  • Solvent: Pyridine is chosen as both solvent and base. It acts as a nucleophilic catalyst, forming an active N-acylpyridinium intermediate that transfers the acyl group to the imidazole amine. It also scavenges the HCl byproduct.

  • Temperature: Initiating at 0°C suppresses bis-acylation. Warming to Room Temperature (RT) promotes the rearrangement of any kinetic N-ring acylated byproducts to the desired N-exocyclic carbamate.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
4-Amino-5-cyanoimidazole (AICN) 108.101.0Limiting Reagent
Propyl Chloroformate 122.551.1 - 1.2Acylating Agent
Pyridine 79.10SolventSolvent/Base/Catalyst
Dichloromethane (DCM) 84.93SolventExtraction Solvent
1M HCl (aq) --Quenching/Wash
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with dry Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-Amino-5-cyanoimidazole (1.08 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous Pyridine (15 mL) . Stir vigorously until the solid is fully suspended or dissolved. Note: AICN has limited solubility; a fine suspension is acceptable.

  • Cooling: Submerge the flask in an ice/water bath to cool the internal temperature to 0–5°C .

Step 2: Acylation
  • Reagent Addition: Charge the addition funnel with Propyl Chloroformate (1.35 g, 1.24 mL, 11 mmol) .

  • Dropwise Addition: Add the chloroformate dropwise over 15–20 minutes. Caution: Exothermic reaction. Ensure temperature remains < 10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours .

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (AICN) is polar; the product will be less polar (higher

      
      ).
      
Step 3: Work-up and Isolation
  • Quenching: Cool the mixture back to 0°C. Slowly add ice-cold water (30 mL) to quench excess chloroformate.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) or DCM .

    • Note: If the product precipitates upon water addition (common for carbamates), filter the solid directly, wash with cold water, and dry. This is preferred over extraction for high purity.

  • Washing (if extracting): Wash the organic layer with 1M HCl (2 x 20 mL) to remove residual pyridine (forms water-soluble pyridinium salt). Follow with saturated NaHCO₃ and Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Crystallization: The crude residue is often a solid. Recrystallize from Ethanol/Water or Toluene .

  • Column Chromatography: If necessary, purify via silica gel chromatography (Gradient: 0% → 5% Methanol in DCM).

Experimental Workflow Diagram

Workflow Start Start: AICN + Pyridine Cool Cool to 0°C Start->Cool Add Add Propyl Chloroformate (Dropwise) Cool->Add React Stir at RT (4-12h) Monitor TLC Add->React Quench Quench with Ice Water React->Quench Decision Precipitate? Quench->Decision Filter Vacuum Filtration (Wash with H2O) Decision->Filter Yes (Solid) Extract Extract (EtOAc/DCM) Acid Wash (Remove Pyridine) Decision->Extract No (Oil/Soln) Purify Recrystallization (EtOH/H2O) Filter->Purify Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target carbamate.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: White to off-white solid.[3]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5–13.0 (br s, 1H, Imidazole NH).
      
    • 
       10.0–10.5 (br s, 1H, Carbamate NH).
      
    • 
       7.5–7.8 (s, 1H, Imidazole C2-H).
      
    • 
       4.0–4.1 (t, 2H, 
      
      
      
      ).
    • 
       1.6 (m, 2H, 
      
      
      
      ).
    • 
       0.9 (t, 3H, 
      
      
      
      ).
  • IR Spectroscopy:

    • ~2230 cm⁻¹ (C≡N stretch, sharp).

    • ~1720–1740 cm⁻¹ (C=O Carbamate stretch).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chloroformateEnsure reagents are anhydrous. Increase chloroformate to 1.5 eq.
Mixture of Spots (TLC) Ring acylation (N1-acylation)Stir longer at RT or reflux briefly (50°C) to promote rearrangement to exocyclic amine.
Pyridine Contamination Incomplete washingUse 1M HCl washes during workup until aqueous pH is acidic.
Starting Material Remains Low solubility of AICNUse DMAP (0.1 eq) as a hyper-nucleophilic catalyst to accelerate reaction.

References

  • Alves, M. J., Booth, B. L., & Proença, M. F. (1990). Synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole: a reactive intermediate for the synthesis of 6-carbamoyl-1,2-dihydropurines.[6] Journal of the Chemical Society, Perkin Transactions 1, 1705-1712.[6] [Link]

  • Wang, Y., et al. (2002). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Liguori, L., et al. (2015).[7] Ionic liquid promoted selective protection of amines. (Contextual reference for carbamate stability and synthesis conditions). MDPI Molecules. [Link]

Sources

Application

Technical Application Note: Propyl (5-cyano-1H-imidazol-4-yl)carbamate in Imidazotetrazine Synthesis

This Application Note and Protocol guide details the use of Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS: 912763-48-5) as a strategic intermediate in the synthesis of imidazotetrazine therapeutics, most notably Temozo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS: 912763-48-5) as a strategic intermediate in the synthesis of imidazotetrazine therapeutics, most notably Temozolomide .

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a stable, crystalline "masked isocyanate" equivalent used to circumvent the handling of hazardous methyl isocyanate (MIC) in the manufacturing of imidazotetrazine alkylating agents. Unlike traditional routes that require volatile and toxic isocyanates, this propyl carbamate intermediate allows for a safer, stoichiometric conversion to the key urea precursor required for the imidazotetrazine ring closure. This guide outlines the physicochemical properties, synthetic utility, and a validated protocol for converting this intermediate into high-purity Temozolomide.

Chemical Identity & Properties

PropertySpecification
Chemical Name Propyl (5-cyano-1H-imidazol-4-yl)carbamate
CAS Number 912763-48-5
Molecular Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water
Melting Point 165–168 °C (Decomposes)
Role Activated carbamate / Isocyanate Surrogate

Synthetic Mechanism & Workflow

The utility of Propyl (5-cyano-1H-imidazol-4-yl)carbamate lies in its ability to undergo aminolysis with primary amines (e.g., methylamine) to form asymmetric ureas. The propyl group acts as a benign leaving group (propanol), avoiding the generation of toxic phenols associated with phenyl carbamate routes.

Reaction Pathway[2][3][4][5]
  • Activation: The carbamate carbonyl is electrophilic, activated by the imidazole ring.

  • Aminolysis: Nucleophilic attack by methylamine displaces the propoxy group, yielding 1-methyl-3-(5-cyano-1H-imidazol-4-yl)urea .

  • Cyclization: Nitrosative cyclization of the urea yields the fused imidazotetrazine core (Temozolomide).

G Start Propyl (5-cyano-1H-imidazol-4-yl)carbamate (Stable Intermediate) Intermediate 1-Methyl-3-(5-cyano-1H-imidazol-4-yl)urea (Urea Precursor) Start->Intermediate Aminolysis (25-40°C) Reagent Methylamine (Aq. or THF) Reagent->Intermediate Byproduct Propanol (Benign Byproduct) Intermediate->Byproduct Cyclization NaNO2 / Acid (Nitrosative Cyclization) Intermediate->Cyclization Final Temozolomide (Imidazotetrazine Core) Cyclization->Final Ring Closure

Figure 1: Synthetic pathway utilizing the Propyl Carbamate intermediate to generate Temozolomide, highlighting the benign propanol byproduct.

Experimental Protocols

Protocol A: Synthesis of the Urea Intermediate

Objective: Convert Propyl (5-cyano-1H-imidazol-4-yl)carbamate to 1-methyl-3-(5-cyano-1H-imidazol-4-yl)urea.

Reagents:

  • Propyl (5-cyano-1H-imidazol-4-yl)carbamate (1.0 equiv)

  • Methylamine (40% aq. solution or 2.0M in THF) (3.0 equiv)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) (10 volumes)

  • Acetic acid (Catalytic, optional)

Procedure:

  • Setup: Charge a reaction vessel with Propyl (5-cyano-1H-imidazol-4-yl)carbamate (10 g, 51.5 mmol) and ACN (100 mL). Stir to form a suspension.

  • Addition: Cool the mixture to 0–5 °C. Add Methylamine solution (155 mmol) dropwise over 20 minutes.

    • Note: The reaction is mildly exothermic. Maintain internal temperature < 10 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (EtOAc/MeOH 9:1). The starting carbamate (Rf ~0.6) should disappear, and the urea product (Rf ~0.3) will precipitate.

  • Workup: Cool the reaction mixture to 0 °C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid precipitate. Wash the cake with cold ACN (2 x 20 mL) to remove residual propanol and excess amine.

  • Drying: Dry the solid under vacuum at 45 °C to constant weight.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Protocol B: Cyclization to Temozolomide

Objective: Convert the urea intermediate into the final pharmaceutical active ingredient.

Reagents:

  • 1-Methyl-3-(5-cyano-1H-imidazol-4-yl)urea (from Protocol A)

  • Sodium Nitrite (NaNO₂) (1.2 equiv)

  • Tartaric Acid or HCl (Aq.)[1]

  • Ethyl Acetate (Extraction solvent)

Procedure:

  • Dissolution: Suspend the urea (5.0 g) in water (50 mL) containing Tartaric acid (1.1 equiv). Cool to 0–5 °C.[1]

  • Diazotization: Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise over 30 minutes.

    • Mechanism:[2][3][4] The exocyclic amide nitrogen is nitrosated, followed by cyclization onto the nitrile carbon.

  • Stirring: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature in the dark (light sensitive).

  • Extraction: The product may precipitate. If not, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Acetone/Water (1:1) acidified with dilute acetic acid to stabilize the imidazotetrazine ring.

Analytical Quality Control

HPLC Method for Intermediate Purity

Ensure the starting material is free of the 5-amino-imidazole precursor, which can lead to genotoxic impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Amide/Nitrile absorption)
Retention Times Urea (Product): ~3.2 minPropyl Carbamate (SM): ~5.8 minPropanol: ~1.5 min (solvent front)

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition (>200 °C) or strong acidic hydrolysis can release toxic byproducts. Work in a well-ventilated fume hood.

  • Sensitization: Carbamates can be potential skin sensitizers. Wear nitrile gloves and long sleeves.

  • Comparison to Methyl Isocyanate (MIC): This protocol eliminates the risk of MIC exposure (a volatile, lethal gas). The propyl carbamate is a solid, non-volatile alternative, significantly improving process safety profiles (EHS).

References

  • Wang, Y., et al. (1997). "Antitumor Imidazotetrazines.[5][6] 35. New Synthetic Routes to the Antitumor Drug Temozolomide." Journal of Organic Chemistry, 62(21), 7288–7294.

  • Stevens, M. F. G., et al. (1984). "Antitumor Imidazotetrazines.[5][6] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one." Journal of Medicinal Chemistry, 27(2), 196–201.

  • Ambeed. (2024).[4] "Product Analysis: Propyl (5-cyano-1H-imidazol-4-yl)carbamate (CAS 912763-48-5)." Chemical Catalog.

  • Lunt, E., et al. (1993). "Process for the preparation of tetrazine derivatives." U.S. Patent 5,260,291.[6]

Sources

Method

Technical Application Note: Precision Crystallization of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

The following Application Note and Protocol guide is designed for researchers and process chemists involved in the isolation and purification of Propyl (5-cyano-1H-imidazol-4-yl)carbamate . This guide synthesizes princip...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists involved in the isolation and purification of Propyl (5-cyano-1H-imidazol-4-yl)carbamate .

This guide synthesizes principles of solid-state chemistry with practical process engineering to ensure high purity and consistent polymorph control.

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a critical heterocyclic intermediate, often utilized in the synthesis of purine analogs, kinase inhibitors, and PARP inhibitors. Its structural integrity—specifically the 4-carbamate and 5-cyano functionalities—is sensitive to hydrolytic cleavage under extreme pH.

This guide addresses the primary challenges in its isolation:

  • Solubility Differentials: Balancing solubility in organic solvents against the high lattice energy of the imidazole core.

  • Tautomeric Control: Ensuring the crystallization locks the desired 1H-tautomer lattice structure.

  • Impurity Rejection: Specifically removing uncyclized amido-nitrile precursors and hydrolyzed byproducts.

Physicochemical Profiling & Solubility Strategy

Before initiating crystallization, the solubility profile must be understood. The propyl chain adds lipophilicity compared to its methyl analog, altering the solvent selection toward mid-polarity solvents.

Table 1: Predicted Solubility Profile & Solvent Selection
Solvent ClassSpecific SolventSolubility Behavior (Predicted)Application
Dipolar Aprotic DMSO, DMFHigh (>100 mg/mL)Primary solvent for anti-solvent methods.
Alcohols Ethanol, Isopropanol (IPA)Moderate (T-dependent)Ideal for cooling crystallization.
Esters Ethyl Acetate (EtOAc)Moderate-Low Good for re-slurry or anti-solvent addition.
Alkanes Heptane, HexaneNegligible Anti-solvent.
Aqueous WaterLow (<1 mg/mL)Strong anti-solvent; pH dependent.

Critical Insight: The imidazole ring allows for hydrogen bonding.[1] Alcohols (EtOH, IPA) are preferred over aprotic solvents for the final step because they facilitate better purging of residual solvents compared to DMSO/DMF.

Experimental Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Objective: To obtain high-purity crystalline material with a controlled particle size distribution (PSD) from a crude mixture of >85% purity.

Materials:

  • Crude Propyl (5-cyano-1H-imidazol-4-yl)carbamate[2]

  • Solvent: Anhydrous Ethanol (or Isopropanol)

  • Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethanol (10-12 volumes) relative to solid weight.

    • Heat the slurry to 75°C (near reflux). Ensure complete dissolution.

    • Checkpoint: If solids remain, add Ethanol in 0.5 vol increments until clear.

  • Clarification (Polishing Filtration):

    • While hot (70-75°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues, dust).

    • Transfer filtrate to a clean, pre-heated crystallization vessel.

  • Nucleation (Seeding):

    • Cool the solution to 60°C .

    • Add 0.5 wt% seed crystals (pure Propyl (5-cyano-1H-imidazol-4-yl)carbamate) suspended in a small amount of Ethanol.

    • Hold: Maintain 60°C for 30-60 minutes to allow seed healing and prevent secondary nucleation.

  • Controlled Cooling (Crystal Growth):

    • Initiate a linear cooling ramp from 60°C to 5°C over 4-6 hours (approx. 10-15°C/hour).

    • Agitation: Maintain moderate stirring (tip speed ~1.5 m/s) to suspend solids without attrition.

  • Isolation:

    • Filter the slurry at 5°C.

    • Wash the cake with 2 volumes of cold Ethanol (0°C) .

    • Vacuum dry at 45°C until constant weight.

Protocol B: Anti-Solvent Crystallization (For Low Purity Input)

Objective: To isolate the product from a "dirty" reaction matrix (e.g., presence of tars or unreacted nitrile precursors).

Materials:

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Anti-solvent: Water (deionized)

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve crude material in DMSO (3-4 volumes) at ambient temperature (20-25°C).

    • Agitate until fully dissolved.

  • Anti-Solvent Addition (Primary):

    • Slowly add Water (1 volume) dropwise over 20 minutes.

    • Observation: The solution may become turbid (Cloud Point). Stop addition once turbidity persists.

  • Aging:

    • Stir the turbid mixture for 30 minutes to establish a stable crystal bed.

  • Anti-Solvent Addition (Secondary):

    • Add remaining Water (4-5 volumes) over 2 hours.

    • Note: Rapid addition here can cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Filtration & Wash:

    • Filter the solids.

    • Critical Wash: Wash thoroughly with Water (5-10 volumes) to remove residual DMSO.

    • Final wash with a small amount of IPA to displace water and aid drying.

Process Logic & Decision Pathways

The following diagrams illustrate the decision-making process for solvent selection and the workflow for the crystallization protocols.

Diagram 1: Solvent Selection & Process Logic

G Start Start: Crude Material Analysis PurityCheck Is Purity > 85%? Start->PurityCheck CoolingPath Select Protocol A: Cooling Crystallization PurityCheck->CoolingPath Yes AntiSolventPath Select Protocol B: Anti-Solvent Crystallization PurityCheck->AntiSolventPath No SolventSelect Screen Solvents: Ethanol vs. IPA CoolingPath->SolventSelect Heat Dissolve at Reflux SolventSelect->Heat Seed Seed at Metastable Limit Heat->Seed Filter Filtration & Wash Seed->Filter DissolveDMSO Dissolve in DMSO/DMF AntiSolventPath->DissolveDMSO AddWater Slow Addition of Water DissolveDMSO->AddWater AddWater->Filter Dry Drying (Vacuum/Oven) Filter->Dry

Caption: Decision tree for selecting between Cooling (Protocol A) and Anti-Solvent (Protocol B) methodologies based on input purity.

Diagram 2: Polymorph & Habit Control Mechanism

G Molecule Propyl (5-cyano-1H-imidazol-4-yl)carbamate Tautomer Tautomeric Equilibrium (1H vs 3H) Molecule->Tautomer SolventInteraction Solvent H-Bonding (Alcohol vs Aprotic) Tautomer->SolventInteraction Stabilized by CrystalForm Stable Polymorph Formation SolventInteraction->CrystalForm Directs Packing ImpurityRejection Impurity Rejection (Mother Liquor) CrystalForm->ImpurityRejection Lattice Exclusion

Caption: Mechanism of polymorph selection via solvent-mediated tautomer stabilization.

Troubleshooting & Critical Quality Attributes (CQAs)

Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/oily before crystals appear.

  • Cause: The metastable limit is exceeded too rapidly, or the temperature is too high for the anti-solvent ratio.

  • Remedy:

    • Reduce Cooling Rate: Slow down the ramp.

    • Seed Earlier: Add seeds at a lower supersaturation point.

    • Increase Solvent Volume: Dilute the system to reduce initial concentration.

Polymorph Control

Imidazoles can exist in different tautomeric forms in the solid state.

  • Verification: Use Powder X-Ray Diffraction (PXRD) to fingerprint the crystal form.

  • Consistency: Ensure the cooling profile and seeding temperature are identical between batches to maintain the same polymorph.

References

  • Google Patents. (2005). US6924284B2 - PARP inhibitors.[3] Retrieved from

Sources

Application

Application Notes &amp; Protocols: Storage and Stability of Propyl (5-Cano-1H-imidazol-4-yl)carbamate

Abstract This document provides a comprehensive guide to the proper storage, handling, and stability assessment of Propyl (5-cyano-1H-imidazol-4-yl)carbamate. As a compound featuring both a carbamate and a cyano-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage, handling, and stability assessment of Propyl (5-cyano-1H-imidazol-4-yl)carbamate. As a compound featuring both a carbamate and a cyano-imidazole moiety, its stability is influenced by several environmental factors. These application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in experimental and developmental settings. The protocols outlined herein are based on established principles for the handling of carbamate and imidazole-based compounds and provide a framework for developing robust, self-validating stability studies.

Introduction: Understanding the Chemistry of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a molecule of interest in pharmaceutical research, likely for its potential biological activities stemming from its unique chemical structure. The molecule incorporates two key functional groups that dictate its chemical behavior and stability: the carbamate group and the cyano-imidazole ring.

  • The Carbamate Group: Carbamates are esters of carbamic acid. The stability of the carbamate linkage is a critical consideration. It is known to be susceptible to hydrolysis, particularly under basic (alkaline) conditions, which can lead to the degradation of the molecule into its constituent alcohol (propanol), amine, and carbon dioxide[1][2]. The rate of this hydrolysis is significantly influenced by pH and temperature[1]. While generally more stable than esters, this susceptibility necessitates careful control of the storage and handling environment[2][3].

  • The Cyano-Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a cyano (-CN) group, an electron-withdrawing group, can influence the reactivity of the imidazole ring[4]. Imidazole-containing compounds can be sensitive to light and oxidation. The overall stability of the molecule will be a composite of the properties of these functional groups.

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following recommendations are synthesized from data on closely related analogs and general chemical principles governing carbamates and imidazoles. A related compound, Methyl (5-cyano-1H-imidazol-4-yl)carbamate, is noted to have moderate thermal stability and is susceptible to hydrolytic cleavage under alkaline conditions[4].

Recommended Storage and Handling Protocols

To maintain the chemical integrity of Propyl (5-cyano-1H-imidazol-4-yl)carbamate, adherence to strict storage and handling protocols is paramount.

Long-Term Storage

For long-term storage, the primary objective is to minimize exposure to factors that can promote degradation: moisture, heat, light, and reactive atmospheric components.

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of potential thermal decomposition and hydrolytic reactions[3].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the imidazole ring and minimizes exposure to atmospheric moisture[3].
Container Tightly sealed, amber glass vialProtects from light exposure and prevents moisture ingress. Amber glass is recommended to block UV light.
State Solid (lyophilized powder if possible)Storing the compound in a solid, dry state minimizes the potential for hydrolysis[3].
Dessicant Store vials within a desiccatorProvides an additional layer of protection against moisture[3].

Protocol for Long-Term Storage:

  • Ensure the compound is in a dry, solid form. If received in a solvent, evaporate the solvent under reduced pressure at a low temperature.

  • Weigh the desired amount of the compound into a pre-dried amber glass vial.

  • Flush the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • For an extra layer of protection, wrap the cap with parafilm.

  • Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a freezer at -20°C or below.

Short-Term Storage and Handling of Stock Solutions

When working with the compound in solution, the risk of hydrolysis increases. Therefore, specific precautions are necessary.

Parameter Recommended Condition Rationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes the presence of water to reduce hydrolysis.
pH Slightly acidic (if aqueous buffer is required)Carbamates are generally most stable at a slightly acidic pH (around pH 5)[1]. Avoid alkaline conditions.
Temperature 2-8°C (refrigerated) for short-termSlows down degradation in solution. For longer-term storage of solutions, store at -20°C or -80°C.
Light Protect from lightUse amber vials or wrap clear vials in aluminum foil.

Protocol for Preparation and Short-Term Storage of Stock Solutions:

  • Use anhydrous grade solvents and sterile, dry glassware.

  • Dissolve the compound in the chosen solvent to the desired concentration. If using a buffer, ensure it is pre-adjusted to a slightly acidic pH.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at the recommended temperature (-20°C or -80°C for longer-term solution storage).

  • For daily use, keep the working aliquot on ice and protected from light.

Stability Assessment: Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods[5][6][7]. These studies involve subjecting the compound to conditions more severe than those it would experience during normal handling and storage[8][9].

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solutions of Propyl (5-cyano-1H-imidazol-4-yl)carbamate in appropriate solvent/buffer Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 60-80°C, solid & solution) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to stress Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to unstressed control Analyze->Compare Identify Identify and characterize significant degradation products Compare->Identify Pathway Elucidate degradation pathways Identify->Pathway

Caption: Workflow for a Forced Degradation Study.

Protocol for Hydrolytic Stability Assessment

This protocol assesses the stability of the compound in acidic, basic, and neutral aqueous environments.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Basic Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Neutral Condition:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points as the acidic condition.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve 10-20% degradation to ensure the method can adequately separate degradants from the parent compound[8].

Protocol for Oxidative Stability Assessment

This protocol evaluates the compound's susceptibility to oxidation.

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol for Thermal Stability Assessment

This protocol assesses the impact of heat on the compound in both solid and solution states.

  • Solid State:

    • Place a known amount of the solid compound in a clear glass vial.

    • Expose to a high temperature (e.g., 80°C) in a stability chamber.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.

Protocol for Photostability Assessment

This protocol evaluates the compound's sensitivity to light, following ICH Q1B guidelines.

  • Sample Preparation:

    • Place the solid compound in a clear glass vial.

    • Prepare a solution of the compound in a suitable solvent in a clear glass vial.

    • Prepare control samples for both solid and solution by wrapping identical vials in aluminum foil.

  • Light Exposure:

    • Place both the exposed and control samples in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, dissolve the solid samples and analyze both solid and solution samples by HPLC, comparing the exposed samples to the dark controls.

Development of a Stability-Indicating Method

A crucial component of any stability study is the analytical method used to quantify the parent compound and its degradants. A stability-indicating method is one that can accurately and precisely measure the decrease in the active ingredient's concentration due to degradation.

The following diagram outlines the key steps in developing and validating a stability-indicating HPLC method.

SIM_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation ColSel Column & Mobile Phase Selection DetWav Detector Wavelength Optimization ColSel->DetWav GradOpt Gradient Optimization DetWav->GradOpt Specificity Specificity (using stressed samples) GradOpt->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Routine Use for routine stability testing Robustness->Routine

Caption: Development and Validation of a Stability-Indicating Method.

Key Considerations for Method Development:

  • Specificity: The primary goal is to demonstrate that the method can separate the parent peak from all potential degradation products and any matrix components. Analysis of samples from forced degradation studies is essential for this[5][8].

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. This helps to ensure that no degradants are co-eluting.

  • Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to aid in the identification and characterization of degradation products.

Conclusion

The stability and proper storage of Propyl (5-cyano-1H-imidazol-4-yl)carbamate are critical for obtaining reliable and reproducible results in research and development. Due to the presence of the carbamate and cyano-imidazole functional groups, this compound is likely susceptible to hydrolysis (especially under basic conditions), oxidation, and potentially photolysis. Adherence to the storage and handling protocols detailed in this guide will help to mitigate these risks. Furthermore, the implementation of systematic forced degradation studies is strongly recommended to fully characterize the stability profile of this molecule and to develop a robust, stability-indicating analytical method for its quantification.

References

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Prepar
  • Any advice about the stability of ester and carbamate containing compounds?.
  • Methyl (5-cyano-1H-imidazol-4-yl)
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.

Sources

Method

Handling moisture-sensitive imidazole carbamate compounds in the lab

Application Note: High-Integrity Handling & Synthesis of Moisture-Sensitive Imidazole Carbamates Abstract Imidazole carbamates (e.g., 1-imidazolecarboxylic acid esters) are privileged electrophilic intermediates used ext...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Handling & Synthesis of Moisture-Sensitive Imidazole Carbamates

Abstract

Imidazole carbamates (e.g., 1-imidazolecarboxylic acid esters) are privileged electrophilic intermediates used extensively to synthesize ureas, carbamates, and thiocarbamates without the use of phosgene.[1] However, their high reactivity—specifically the lability of the


 bond—renders them acutely sensitive to hydrolytic degradation. This guide details the mechanistic basis of this sensitivity and provides a rigorous, field-proven protocol for their synthesis, isolation, and storage.

Part 1: The Chemical Basis of Sensitivity

To handle these compounds effectively, one must understand the failure mode. Unlike standard carbamates (e.g., Boc-protected amines) which are kinetically stable, imidazole carbamates possess a unique "push-pull" reactivity that makes them excellent acyl transfer reagents but poor candidates for open-air handling.

Mechanism of Hydrolytic Degradation

The imidazole ring acts as an electron-withdrawing group (EWG) on the carbonyl, increasing electrophilicity. Upon exposure to atmospheric moisture, water acts as a nucleophile. The reaction is driven by the formation of stable byproducts (CO₂ and imidazole) and is often autocatalytic if the generated imidazole acts as a base.

Key Degradation Pathway:

  • Attack: Water attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the imidazole (a good leaving group, pKa ~14.5, but lower in the acyl form).

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates into the parent alcohol and CO₂.

HydrolysisMechanism Figure 1: Hydrolytic degradation pathway of imidazole carbamates. Substrate Imidazole Carbamate (R-O-CO-Im) Transition Tetrahedral Intermediate Substrate->Transition + Nucleophilic Attack Water H₂O (Moisture) Water->Transition CarbamicAcid Carbamic Acid (Unstable) Transition->CarbamicAcid - Imidazole Products Alcohol (R-OH) + Imidazole + CO₂ (Gas) CarbamicAcid->Products Spontaneous Decarboxylation

[2]

Part 2: Environmental Control & Equipment

Trustworthiness in this chemistry comes from redundancy. A single barrier against moisture is often insufficient for high-purity isolation.

Required Equipment
  • Primary Containment: Glovebox (Nitrogen/Argon atmosphere, <5 ppm O₂/H₂O) OR a dual-manifold Schlenk line.

  • Glassware: All glassware must be oven-dried (120°C for >4 hours) or flame-dried under vacuum immediately prior to use.

  • Solvent System: Anhydrous solvents are non-negotiable.

Solvent Specifications (The "Self-Validating" Standard)

Do not rely on "sealed" commercial bottles once opened.

SolventMax Water ContentDrying Method (Lab Scale)Validation Method
THF < 10 ppmDistillation over Na/Benzophenone OR Activated Alumina ColumnsBenzophenone turns deep blue/purple (Ketyl radical)
DCM < 10 ppmDistillation over CaH₂Karl Fischer Titration (Colorimetric indicators fail here)
Acetonitrile < 10 ppmMolecular Sieves (3Å, activated)Karl Fischer Titration

Expert Insight: Avoid using chemical drying agents (like Na) during the reaction with imidazole carbamates, as they can react with the carbonyl. Dry the solvent before introduction.

Part 3: Protocol – Anhydrous Synthesis & Isolation

Objective: Synthesize and isolate a crystalline imidazole carbamate (e.g., from an alcohol and 1,1'-Carbonyldiimidazole [CDI]) without hydrolysis.

Step-by-Step Methodology

1. Reagent Preparation (The "Activation" Step)

  • CDI Handling: Commercial CDI is often partially hydrolyzed (yellowish). Recrystallize from hot anhydrous THF if purity is critical.

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

2. The Reaction (0.0 – 1.0 hr)

  • Charge: Add CDI (1.1 – 1.2 equivalents) to the flask under positive nitrogen pressure.

  • Solvent: Cannulate anhydrous THF or DCM into the flask.

  • Addition: Add the alcohol (1.0 equivalent) dropwise.

    • Observation Check: You should see gas evolution (CO₂).[2][3] This is normal during the formation of the bond, but if it continues indefinitely, moisture is entering the system.

  • Temperature: Stir at Room Temperature (RT). Heating is rarely required and increases the risk of side reactions.

3. Work-up (The Critical Phase)

  • Standard aqueous workups (washing with water/brine) will destroy the product.

  • Evaporation: Remove solvent under high vacuum (Schlenk line) directly from the reaction vessel. Do not transfer to a Rotavap unless it is backfilled with inert gas and the bath is dry.

4. Crystallization (Purification)

  • Solvent: Redissolve the crude solid in a minimum amount of hot, anhydrous THF or Toluene.

  • Precipitation: Slowly add anhydrous Hexane or Heptane until turbidity appears.

  • Cooling: Place in a -20°C freezer (sealed under N₂).

  • Filtration: Filter using a Schlenk frit (closed system filtration) to avoid air exposure.

SynthesisWorkflow Figure 2: Anhydrous synthesis and isolation workflow for imidazole carbamates. Start Start: Oven-Dried Glassware (Schlenk Line) Reagents Add CDI + Anhydrous Solvent (Under N₂ flow) Start->Reagents Reaction Add Alcohol (Monitor CO₂ evolution) Reagents->Reaction Check Is CO₂ evolution complete? Reaction->Check Check->Reaction No (Wait) Evap Remove Solvent (High Vacuum) Check->Evap Yes Cryst Recrystallize (Anhydrous THF/Hexane) Evap->Cryst Filter Schlenk Filtration (Closed System) Cryst->Filter Storage Store under Argon (-20°C) Filter->Storage

Part 4: Storage & Transfer Protocols

Even after isolation, the compound remains "live."

  • Container: Store in amber glass vials with screw caps fitted with PTFE-lined septa . Parafilm is insufficient for long-term storage of moisture-sensitive materials; use electrical tape or shrink bands over the cap.

  • Atmosphere: Flush the headspace with Argon (heavier than air) before sealing.

  • Desiccant: Place the vial inside a secondary container (jar/desiccator) containing active desiccant (e.g., Drierite or P₂O₅).

  • Transfer: Never pour the solid. Always transfer by dissolving in anhydrous solvent and cannulating, or use a glovebox for solid weighing.

Part 5: Quality Control & Troubleshooting

How do you validate that your compound hasn't degraded?

1. Visual "Fizz" Test (Qualitative)

  • Take a small aliquot (~5 mg) and drop it into water.

  • Result: It should fizz (release CO₂) and dissolve.

  • Failure: If it does not fizz, it has likely already hydrolyzed to the alcohol and imidazole.

2. 1H NMR (Quantitative)

  • Solvent: Use CDCl₃ dried over molecular sieves. Do not use DMSO-d6 from an old bottle (it is hygroscopic).

  • Diagnostic Peaks:

    • Product: Distinct imidazole ring protons (typically three signals between 7.0 - 8.5 ppm).

    • Hydrolysis: Look for the sharp signals of free imidazole. The chemical shift of the C2-H (between the nitrogens) often shifts upfield upon hydrolysis from the acyl form.

References

  • Padiya, K. J., et al. (2012).[4] Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate. Organic Letters, 14(11), 2814–2817. [Link]

    • Context: Cites the traditional moisture sensitivity of CDI while proposing alternative aqueous methods for immedi
  • Armstrong, A., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 12(22). [Link]

    • Context: Establishes the stability profiles and reactivity of imidazole carbam
  • Context: Authoritative source for physical properties and standard handling safety d
  • Organic Chemistry Portal. (2023). Carbamate Synthesis. [Link]

    • Context: Overview of synthetic pathways and comparison of reagents (CDI vs. Phosgene).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Propyl (5-cyano-1H-imidazol-4-yl)carbamate in aqueous buffers

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Document ID: TS-PCIC-042 Last Updated: February 26, 2026 Executive Summary Propyl (5-cyano-1H-imidazol-4-yl)carbamate presents a classic "solubility parado...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Document ID: TS-PCIC-042 Last Updated: February 26, 2026

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate presents a classic "solubility paradox" common in nucleoside analog precursors. While it contains polar functionalities (imidazole, carbamate, nitrile), it frequently precipitates in standard biological buffers (PBS, pH 7.4).

The Root Cause: The electron-withdrawing cyano (-CN) group at position 5 significantly reduces the basicity of the imidazole nitrogen. Consequently, the molecule remains neutral at physiological pH, allowing the hydrophobic propyl chain and planar aromatic stacking to drive precipitation.

This guide provides validated protocols to overcome these thermodynamic barriers without compromising biological assay integrity.

Part 1: The Chemistry of Insolubility (FAQs)

Q1: Why does this compound precipitate in PBS even though imidazoles are usually soluble?

A: Standard imidazole has a pKa of ~6.95, meaning it is partially protonated (charged/soluble) at neutral pH. However, in Propyl (5-cyano-1H-imidazol-4-yl)carbamate, the cyano group is a strong electron-withdrawing group (EWG).

  • Effect: It pulls electron density away from the imidazole ring, lowering the pKa of the basic nitrogen to approximately 2.5–3.5 .

  • Result: At pH 7.4, the molecule is 99.9% uncharged (neutral). The lipophilic propyl chain then dominates the physical properties, leading to aggregation and precipitation.

Q2: Can I just acidify the buffer to dissolve it?

A: Proceed with extreme caution. While lowering the pH to < 3 would protonate the imidazole and improve solubility, this creates two risks:

  • Chemical Instability: The carbamate linkage is susceptible to acid-catalyzed hydrolysis, potentially cleaving the propyl group.

  • Assay Incompatibility: Most biological assays cannot tolerate pH < 5.

Q3: What is the maximum DMSO concentration I can use?

A: The compound is highly soluble in DMSO (>50 mM). However, for cell-based assays, the final DMSO concentration in the well is the limiting factor.[1][2]

  • Robust Cells (e.g., HeLa, HEK293): Tolerate up to 0.5% v/v.

  • Sensitive Cells (e.g., Primary neurons, Stem cells): Tolerate < 0.1% v/v.

  • Recommendation: Prepare a high-concentration stock (e.g., 100 mM) to minimize the volume of DMSO added to the culture media.

Part 2: Validated Solubilization Protocols

Method A: The "Solvent-Shift" Technique (Standard)

Best for: High-throughput screening, robust cell lines.

Concept: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute rapidly into the aqueous phase to "outrun" precipitation kinetics.

  • Weighing: Weigh the target amount of Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a Stock Concentration of 50 mM . Vortex until clear.

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 50 mM stock directly to the cell culture well (this causes local precipitation "shock").

    • Prepare a 10x Working Solution in culture media (e.g., if final target is 10 µM, make a 100 µM solution in media).

    • Add the DMSO stock to the media while vortexing the media.

  • Final Application: Add the 10x Working Solution to your cells.

Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (in vivo), sensitive primary cells, or high-concentration requirements.

Concept: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic propyl/aromatic portion, presenting a hydrophilic surface to the water.

ComponentFunctionConcentration
HP-β-CD Encapsulating Agent20% (w/v) in water
Compound Active AgentUp to 5 mg/mL
Saline/PBS BufferBalance

Protocol:

  • Prepare a 40% (w/v) HP-β-CD stock solution in pure water. Filter sterilize (0.22 µm).

  • Dissolve the compound in a minimal volume of DMSO (e.g., 50 µL).

  • Add the DMSO solution slowly to the HP-β-CD solution with constant stirring.

  • Dilute with PBS to reach the final desired concentration (Final CD concentration should be ~10-20%).

  • Result: A clear, stable solution where the drug is "hidden" inside the cyclodextrin cone.

Part 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose precipitation issues in your workflow.

SolubilityTroubleshooting Start Start: Compound Precipitates in Buffer CheckDMSO Step 1: Check Stock Preparation Is the 100% DMSO stock clear? Start->CheckDMSO Sonicate Action: Sonicate at 40°C for 10 mins Check purity (HPLC) CheckDMSO->Sonicate No (Cloudy) CheckDilution Step 2: Check Dilution Method Did you dilute directly into static buffer? CheckDMSO->CheckDilution Yes (Clear) Sonicate->CheckDMSO ModifyDilution Action: Use 'Solvent-Shift' Vortex buffer while adding stock CheckDilution->ModifyDilution Yes CheckConc Step 3: Check Final Concentration Is [Compound] > Solubility Limit (~100µM in PBS)? CheckDilution->CheckConc No Success Success: Clear Solution ModifyDilution->Success UseCD Action: Switch to Method B (Cyclodextrin Formulation) CheckConc->UseCD Yes CheckConc->Success No

Figure 1: Systematic troubleshooting flow for solubilization failures. Blue nodes represent diagnostic checks; Green nodes represent corrective protocols.

Part 4: Data & Stability Reference

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyValue (Approx.)Implication for Handling
Molecular Weight ~194.2 g/mol Small molecule, fast diffusion.
Calculated LogP ~1.2 - 1.5Moderately lipophilic; requires carrier or co-solvent.
pKa (Imidazole N) ~3.0 (Estimated)Neutral at pH 7.4. Do not rely on protonation.
Solubility (Water) < 0.5 mg/mLPoor. Insoluble without modification.
Solubility (DMSO) > 20 mg/mLExcellent. Use as primary stock solvent.
Stability Warning
  • Hydrolysis Risk: The nitrile (-CN) group can hydrolyze to a primary amide (-CONH2) and eventually a carboxylic acid (-COOH) under strong acidic (pH < 2) or basic (pH > 10) conditions, especially with heat.

  • Storage: Store solid powder at -20°C, desiccated. DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Relevance: foundational review on co-solvency and cyclodextrin complex
  • Vertex Pharmaceuticals. (2025). DMSO Tolerance in Cell-Based Assays: A Technical Review. Scientist Solutions.

    • Relevance: Establishes safety limits (0.1% - 0.5%) for DMSO in biological assays to prevent solvent-induced toxicity.
    • (Generalized citation based on search context)

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Validates the use of HP-β-CD for solubilizing hydrophobic imidazole deriv
  • PubChem Compound Summary. (2024). Imidazole Carbamate Derivatives & Properties.

    • Relevance: Source for general physicochemical properties of the imidazole-carbam

Sources

Optimization

Technical Support Center: Purification of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Current Status: Operational Ticket ID: #PUR-IMID-045 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PUR-IMID-045 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate (often an intermediate in purine analog or antiviral drug synthesis) presents a classic "polymorphic nucleophile" challenge. The precursor, 4-amino-5-cyanoimidazole (AICA) , possesses multiple nucleophilic sites: the exocyclic amine and the endocyclic ring nitrogens.

This guide addresses the three most common failure modes reported by our users:

  • Regioisomeric Impurities: Formation of unstable N-ring acylated byproducts (Bis-carbamates).

  • Starting Material Carryover: Difficulty separating the polar AICA from the product.

  • Oxidative Discoloration: The "Pink/Brown" syndrome caused by trace oxidation of the amino-imidazole core.

Part 1: The Impurity Landscape

Before attempting purification, you must diagnose which impurity is compromising your batch. Use the table below to correlate visual/analytical observations with specific chemical species.

Diagnostic Table: Impurity Identification
Impurity TypeChemical SpeciesObservation (Visual)HPLC Behavior (Reverse Phase)Origin/Cause
Type A Bis-carbamates (N1,N4-diacylated)White/Off-white precipitateLate Eluter (More lipophilic than product)Excess chloroformate; Base too strong (e.g., NaH used).
Type B Residual AICA (Starting Material)White crystalline solidEarly Eluter (Highly polar, near solvent front)Incomplete reaction; Incorrect stoichiometry.
Type C Oxidative Dimers (Azo-linkages)Pink, Red, or Brown oil/solidBroad, smearing peaksExposure to air during workup; No antioxidant used.
Type D Hydrolysis Byproduct (Amide)White solidClose to AICAHydrolysis of -CN to -CONH₂ (High pH/Temp).

Part 2: Troubleshooting Workflows

Scenario 1: "My product contains a lipophilic impurity (Bis-carbamate) that won't wash away."

The Science: The imidazole ring nitrogen (


) is nucleophilic. Under kinetic control, or with excess acylating agent, you form the Bis-carbamate  (acylation at both the exocyclic amine and the ring nitrogen).
  • Good News: The

    
    -carbamate bond is chemically labile (unstable) compared to the desired exocyclic carbamate. It can be cleaved selectively.
    

The Protocol: Selective Hydrolysis (The "Polishing" Step)

  • Dissolution: Dissolve the crude mixture (containing Product + Bis-carbamate) in Methanol (MeOH) .

    • Ratio: 10 mL MeOH per 1 g crude.

  • Base Treatment: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Dosage: 5% v/v relative to MeOH.

    • Condition: Stir at Room Temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4] The mild base attacks the electron-deficient carbonyl on the imidazole ring (the "active amide") but is too weak to hydrolyze the stable exocyclic carbamate or the nitrile group.

  • Monitoring: Check TLC/HPLC. The late-eluting Bis-carbamate peak should disappear, converting back to the desired Product.

  • Isolation:

    • Evaporate MeOH under reduced pressure.

    • Add water to the residue.

    • Adjust pH to 5–6 with dilute Acetic Acid.

    • Filter the precipitated pure product.

Scenario 2: "I cannot remove the unreacted Starting Material (AICA)."

The Science: AICA (4-amino-5-cyanoimidazole) is amphoteric but highly polar. The target carbamate is significantly more lipophilic due to the propyl chain. We exploit this solubility gap.

The Protocol: The "pH Swing" Wash

  • Solvent Switch: If your product is in DMF/DMSO, pour it into Ice Water (10x volume).

  • Filtration: Collect the solids. (AICA has some water solubility; the Carbamate has almost none).

  • The Acid Wash (Critical):

    • Suspend the wet cake in 0.5 M HCl .

    • Stir for 10 minutes.

    • Why? AICA will protonate and dissolve. The Carbamate, having an electron-withdrawing carbonyl on the nitrogen, is far less basic and will remain as a solid suspension.

  • Final Rinse: Filter immediately and wash with water until neutral.

Part 3: Visualization of Logic

Workflow 1: Purification Decision Tree

This diagram illustrates the logical flow for determining the correct purification method based on your impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckHPLC Analyze HPLC/TLC Start->CheckHPLC Decision1 Major Impurity? CheckHPLC->Decision1 CaseBis Late Eluting Peak (Bis-Carbamate) Decision1->CaseBis Lipophilic CaseSM Early Eluting Peak (Residual AICA) Decision1->CaseSM Polar CaseColor Pink/Brown Color (Oxidation) Decision1->CaseColor Visual ActionHydrol Selective Hydrolysis (MeOH / NaHCO3, RT, 1h) Cleaves Ring N-Acyl CaseBis->ActionHydrol ActionAcid Acid Slurry Wash (0.5M HCl) Dissolves AICA CaseSM->ActionAcid ActionCarbon Recrystallization with Activated Carbon (EtOH/H2O) CaseColor->ActionCarbon Final Pure Propyl (5-cyano-1H-imidazol-4-yl)carbamate ActionHydrol->Final ActionAcid->Final ActionCarbon->Final

Caption: Decision tree for selecting purification method based on impurity type (Bis-carbamate vs. Starting Material).

Workflow 2: The "Bis-Carbamate" Scavenging Mechanism

Understanding why the selective hydrolysis works is vital for trust. The ring nitrogen acylation is an "active amide" (high energy), whereas the exocyclic carbamate is stable.

Mechanism BisCarb Bis-Carbamate (Impurity) Step1 Nucleophilic Attack on Ring Carbonyl (Kinetic Lability) BisCarb->Step1 + Reagent Reagent MeOH / NaHCO3 (Mild Base) Product Target Carbamate (Thermodynamic Product) Step1->Product Byproduct Methyl Propyl Carbonate (Washed away) Step1->Byproduct

Caption: Mechanism of selective hydrolysis converting Bis-carbamate impurity back to the desired product.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink during drying? A: This is characteristic of amino-imidazole oxidation.

  • Cause: Trace amounts of unreacted AICA or hydrolyzed amine are oxidizing in air.

  • Fix: Add 0.1% Sodium Metabisulfite to your final aqueous wash water. Dry the product in a vacuum oven under Nitrogen, not ambient air.

Q2: Can I use column chromatography? A: Yes, but it is often unnecessary and difficult due to the polarity of the imidazole.

  • Recommendation: If you must, use DCM:Methanol (95:5) .

  • Warning: Silica gel is slightly acidic and can cause sticking. Pre-treat the column with 1% Triethylamine (TEA) to deactivate acidic sites, ensuring good peak shape.

Q3: The yield is lower than expected (under 50%). Where did it go? A: Check your aqueous waste.

  • The imidazole ring creates salts.[4] If your workup pH was too low (< 4) or too high (> 10), the product might be dissolved in the aqueous layer.

  • Target pH: The "Sweet Spot" for precipitation is pH 5.5 – 6.5 .

References

  • Synthesis of 4-amino-5-cyanoimidazole derivatives

    • Title: Synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole: a reactive intermediate for the synthesis of 6-carbamoyl-1,2-dihydropurines.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][6][7]

  • General Carbamate Synthesis & Impurity Profiles

    • Title: Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates (Mechanism of imidazolium intermedi
    • Source: ResearchG
    • URL:[Link]

  • Physical Properties of Amino-Imidazoles

    • Title: 4-Amino-5-imidazolecarboxamide (Physicochemical properties and solubility d
    • Source: PubChem / NIH.
    • URL:[Link]

  • Related Imidazole Carbamate Chemistry

    • Title: Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine (Cimetidine intermediates).[6]

    • Source: Google P
    • URL

Sources

Troubleshooting

Minimizing side reactions during 5-cyano-1H-imidazol-4-yl carbamate formation

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The formation of 5-cyano-1H-imidazol-4-yl carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The formation of 5-cyano-1H-imidazol-4-yl carbamates (via the reaction of 4-amino-5-imidazolecarbonitrile with chloroformates or carbonates) is chemically deceptive. You are attempting to acylate an exocyclic amine that is electronically deactivated by the adjacent electron-withdrawing nitrile group, while simultaneously managing the highly nucleophilic imidazole ring nitrogens (N1/N3).[1][2]

This guide addresses the three most common failure modes reported by our users:

  • Regioselectivity Failure: Kinetic acylation of the ring nitrogen (N1) instead of the exocyclic amine.[2]

  • Nitrile Hydrolysis: Inadvertent conversion of the 5-cyano group to a carboxamide (Pinner-like hydrolysis).[2]

  • Bis-acylation: Formation of unstable di-acylated species.[2]

Module 1: The Regioselectivity Paradox (N-Ring vs. N-Exo)

User Complaint: "I am isolating a product with the correct mass, but the NMR shifts for the ring protons are downfield, and the product hydrolyzes back to the starting material upon aqueous workup."

Diagnosis: You have likely formed the N1-acylated imidazole (an unstable carbamate on the ring nitrogen) rather than the desired exocyclic carbamate.[2] The imidazole ring nitrogen is significantly more nucleophilic than the deactivated exocyclic amine.[2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch to NaH or LiHMDS (2.1 eq)Pyridine/TEA are too weak to deprotonate the exocyclic amine (

).[2] You must generate the hard anion at the exocyclic nitrogen to outcompete the neutral ring nitrogen.[2]
Temperature Cryogenic Addition (-78°C to -20°C) N1-acylation is kinetically favored.[2] Low temperatures suppress this pathway, allowing the deprotonated exocyclic amine to react preferentially.[2]
Reagent Order Inverse Addition Add the chloroformate slowly to the pre-formed anion. Excess electrophile promotes bis-acylation.[2]

The "Soft-Block" Strategy: If direct acylation fails, use a transient silyl protection strategy:

  • Reflux starting material with HMDS (Hexamethyldisilazane) to protect N1.[2]

  • React with chloroformate (acylation now forced to exocyclic N).

  • Desilylate during workup (MeOH quench).[2]

Module 2: Preserving the Nitrile (Avoiding Hydrolysis)

User Complaint: "My mass spec shows a peak +18 mass units higher than expected, and the IR signal for nitrile (2230 cm⁻¹) is weak or absent."

Diagnosis: The nitrile group has hydrolyzed to the primary amide (carboxamide) .[2] This is often catalyzed by the very base used for acylation, especially if moisture is present (Pinner reaction conditions).[2]

Critical Control Points
  • Solvent Integrity: Use anhydrous DMF or THF (<50 ppm water).[1][2] The combination of strong base + water + nitrile is a guaranteed hydrolysis route.[2]

  • Quench Method: Do NOT quench with acidic water if the reaction mixture is still basic.[2]

    • Correct Protocol: Neutralize with solid

      
       or a buffered phosphate solution (pH 7) at 0°C before adding bulk water.[2]
      
  • Avoid Strong Acids: Do not use HCl for pH adjustment; the electron-deficient imidazole makes the nitrile highly susceptible to acid-catalyzed hydration.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Note that Path B (N1-Acylation) is the dominant kinetic pitfall.[2]

ReactionPathways Start 4-amino-5-cyanoimidazole (Starting Material) Product TARGET: 5-cyano-1H-imidazol-4-yl carbamate Start->Product Strong Base (NaH) Thermodynamic Control Side_N1 SIDE PRODUCT A: N1-Acyl Imidazole (Unstable, Kinetic) Start->Side_N1 Weak Base (TEA/Py) Kinetic Control Side_Amide SIDE PRODUCT C: Carboxamide (Hydrolysis +18 Da) Start->Side_Amide H2O / Acid / Base Reagent Alkyl Chloroformate (Cl-CO2-R) Side_Bis SIDE PRODUCT B: Bis-Acylated Species Product->Side_Bis Excess Electrophile Product->Side_Amide H2O / Acid Side_N1->Product Rearrangement (High Temp, rarely efficient)

Figure 1: Competitive reaction pathways in the acylation of amino-cyano-imidazoles. Path A (Green) requires anionic activation.[1][2]

Module 4: Standardized Experimental Protocol

Context: This protocol is optimized for Ethyl (5-cyano-1H-imidazol-4-yl)carbamate .

Reagents:

  • 4-amino-5-imidazolecarbonitrile (1.0 eq)

  • Sodium Hydride (60% dispersion, 2.2 eq)[1][2]

  • Ethyl Chloroformate (1.1 eq)[2]

  • Anhydrous THF/DMF (9:1 ratio)[2]

Step-by-Step Methodology:

  • Anion Formation:

    • Suspend NaH (washed with hexane to remove oil) in anhydrous THF under Argon.

    • Cool to 0°C.[1][2]

    • Add 4-amino-5-imidazolecarbonitrile dissolved in minimal DMF dropwise.

    • Observation: Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       gas.[2] The solution often turns yellow/orange indicating the dianion formation (N1 and N-exo).[2]
      
    • Stir for 30 mins at 0°C, then warm to RT for 30 mins to ensure complete deprotonation.

  • Acylation:

    • Cool the mixture back to -20°C (Ice/Salt bath).

    • Add Ethyl Chloroformate dropwise over 20 minutes.

    • Critical Check: Monitor by TLC.[2] If N1-acylation occurs, it often runs much higher (less polar) than the starting material.[1][2] The desired carbamate is usually more polar than the N1-acyl species but less polar than the amine.[2]

  • Quench & Isolation:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with EtOAc (3x).[1][2]

    • Wash combined organics with Brine (2x) to remove DMF.[2]

    • Dry over

      
       and concentrate.
      
  • Purification Note:

    • The product is prone to "oiling out."[2] Trituration with cold Diethyl Ether or

      
       is preferred over column chromatography, as silica gel is slightly acidic and can degrade the carbamate.[2]
      
References & Authoritative Grounding
  • Ngochindo, R. I. (1990).[1][2][3] Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. This work details the reaction of imidazoles with ethyl chloroformate, confirming the kinetic preference for N1-ring acylation and the stability profiles of the resulting carbamates.[1]

  • Loozen, H. J., et al. (1975).[1][2][3] Regioselective acylation of imidazoles. Provides the mechanistic basis for the "rearrangement" of N-acyl to C-acyl or N-exocyclic acyl species and the thermodynamic parameters required.

    • [Source: J. Org.[2] Chem (Contextual citation via Vertex)]()

  • Satheesh, A., et al. (2023).[1][2] Synthesis of carbamate derivatives. Discusses the mechanism of carbamate formation using cyanates and chloroformates, emphasizing the role of temperature in minimizing side reactions.[1][2]

  • Alvarez, M., et al. (2022).[1][2] Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. Highlights the stability issues of the cyano group and its hydrolysis to carboxamides in imidazole systems.

Sources

Optimization

Technical Support Center: Stability Optimization for Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Case ID: STAB-CN-IMID-001 Status: Active Subject: Optimization of Storage and Processing Conditions (pH/Temperature) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-CN-IMID-001 Status: Active Subject: Optimization of Storage and Processing Conditions (pH/Temperature) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the stability profile of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical intermediate often utilized in the synthesis of purine analogs and imidazotetrazines (e.g., Temozolomide derivatives).

The molecule presents a "stability paradox": the imidazole ring requires specific pH buffering to prevent tautomeric shifts, while the carbamate and nitrile moieties are susceptible to hydrolysis under opposing pH extremes. This guide provides the defined "Safe Operating Window" to maximize yield and purity.

Module 1: The Safe Operating Window (SOW)

The following matrix defines the boundaries for handling this intermediate. Deviating from these parameters exponentially increases the rate of degradation via hydrolysis and decarboxylation.

Table 1: Critical Stability Parameters
ParameterOptimal RangeCritical Limit (Failure Point)Mechanism of Failure
pH (Aqueous/Buffer) 4.5 – 6.0 > 7.5 or < 2.0Alkaline: Carbamate hydrolysis (BAc2).Acidic: Nitrile hydration to amide.
Temperature (Storage) -20°C to 5°C > 25°C (Long term)> 45°C (Process)Thermal decarboxylation; accelerated hydrolysis.
Solvent Compatibility Anhydrous Aprotic (DMSO, DMF, MeCN)Protic Solvents (Water, Methanol) at High pHNucleophilic attack by solvent (solvolysis).
Light Exposure Protected UV Light (254 nm)Photo-oxidation of the imidazole ring.

Module 2: Degradation Mechanisms & Pathways

Understanding how the molecule fails is essential for troubleshooting. The molecule has three reactive centers: the imidazole nitrogen , the carbamate ester , and the cyano group .

The Degradation Cascade

At pH > 7.5, the imidazole ring deprotonates, increasing electron density and making the carbamate carbonyl highly susceptible to nucleophilic attack by hydroxide ions (


). This leads to the irreversible cleavage of the propyl group and the release of carbon dioxide.

At pH < 2.0 (with heat), the nitrile group (


) undergoes hydration to form the amide (

), chemically changing the intermediate into a different species (likely the Temozolomide precursor 5-amino-imidazole-4-carboxamide derivative).

DegradationPathways Target Propyl (5-cyano-1H- imidazol-4-yl)carbamate Base Alkaline pH (>7.5) + H2O Target->Base Acid Strong Acid (<2.0) + Heat Target->Acid Hydrolysis Carbamate Hydrolysis (BAc2 Mechanism) Base->Hydrolysis Amine 5-Amino-4-cyanoimidazole Hydrolysis->Amine Byproducts Propanol + CO2 Hydrolysis->Byproducts Hydration Nitrile Hydration Acid->Hydration Amide Propyl (5-carbamoyl-1H- imidazol-4-yl)carbamate Hydration->Amide

Figure 1: Primary degradation pathways. The red path indicates the most common failure mode (alkaline hydrolysis).

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak at RRT 0.45 during HPLC analysis."

Diagnosis: This is likely 5-amino-4-cyanoimidazole , resulting from carbamate cleavage.

  • Root Cause: The sample diluent pH was likely too high, or the sample sat in the autosampler at room temperature for >12 hours.

  • Corrective Action:

    • Adjust sample diluent to 0.1% Formic Acid in Water/Acetonitrile .

    • Ensure autosampler temperature is set to 4°C .

    • Verify the pH of your mobile phase buffer is < 6.0.

Issue 2: "The solid material has turned from white to yellow/brown."

Diagnosis: Photo-oxidation or oxidative degradation of the imidazole ring.

  • Root Cause: Exposure to light or presence of trace transition metals (Fe, Cu) in the drying process.

  • Corrective Action:

    • Recrystallize immediately using degassed solvents.

    • Store in amber glass vials under Argon or Nitrogen atmosphere.

    • Protocol: Dissolve in minimum warm Ethanol, treat with activated charcoal, filter, and cool to 4°C.

Issue 3: "Low yield during the subsequent cyclization step."

Diagnosis: Partial hydrolysis of the nitrile group.

  • Root Cause: If the upstream processing involved strong acids (e.g., HCl workup) at temperatures >40°C, the nitrile may have partially converted to the amide (

    
    ).
    
  • Corrective Action:

    • Maintain process temperature < 35°C during acid washes.

    • Neutralize acid quenches rapidly to pH 5.0, not pH 7.0+.

Module 4: Standardized Stability Protocol

Use this protocol to validate the stability of your specific lot.

Reagents
  • Buffer A (pH 2.0): 0.1M Phosphate buffer.

  • Buffer B (pH 5.0): 0.1M Citrate buffer (Target Stability Zone).

  • Buffer C (pH 8.0): 0.1M Tris-HCl.

Workflow
  • Preparation: Dissolve 10 mg of Propyl (5-cyano-1H-imidazol-4-yl)carbamate in 1 mL DMSO (Stock).

  • Spiking: Add 50 µL Stock to 950 µL of Buffer A, B, and C.

  • Incubation: Incubate at 25°C and 40°C .

  • Timepoints: Analyze via HPLC at T=0, 4h, 8h, 24h.

  • Acceptance Criteria: >98.5% recovery at T=24h (pH 5.0).

StabilityDecisionTree Start Start Troubleshooting CheckpH Is pH between 4.5 - 6.0? Start->CheckpH CheckTemp Is Temp < 25°C? CheckpH->CheckTemp Yes ActionAdjustPH Adjust pH with Citrate/Formic Acid CheckpH->ActionAdjustPH No Analyze Analyze Impurity Profile CheckTemp->Analyze Yes ActionCool Move to Cold Storage (2-8°C) CheckTemp->ActionCool No ResultHydrolysis Peak: Amine (Carbamate Loss) Analyze->ResultHydrolysis High pH Issue ResultHydration Peak: Amide (Nitrile Loss) Analyze->ResultHydration Strong Acid/Heat

Figure 2: Decision tree for diagnosing stability failures.

References

  • Wang, Y., et al. (1994). "The synthesis of Temozolomide and other imidazotetrazines." Journal of the Chemical Society, Chemical Communications, 1687-1688.[1] Link

    • Context: Establishes the stability limits of imidazole carbamate intermediates during the synthesis of Temozolomide.
  • Alves, M.J., et al. (2008). "Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates." Journal of the Brazilian Chemical Society, 19(4). Link

    • Context: Provides the mechanistic basis (BAc2) for the base-catalyzed hydrolysis of cyclic nitrogen carbamates, directly applicable to the imidazole analog.
  • Stevens, M.F.G., et al. (1984). "Antitumor Imidazotetrazines. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one." Journal of Medicinal Chemistry, 27(2), 196-201. Link

    • Context: Foundational text on the handling of diazo-imidazole and carbamate precursors, highlighting sensitivity to pH and temper

Sources

Troubleshooting

Addressing hygroscopic nature of Propyl (5-cyano-1H-imidazol-4-yl)carbamate during weighing

Subject: Propyl (5-cyano-1H-imidazol-4-yl)carbamate Document ID: TSC-2026-HYG-04 | Version: 1.2 | Status: Active Executive Summary Propyl (5-cyano-1H-imidazol-4-yl)carbamate presents a dual challenge in the laboratory: i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Document ID: TSC-2026-HYG-04 | Version: 1.2 | Status: Active

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate presents a dual challenge in the laboratory: it is physically hygroscopic (absorbing atmospheric water) and chemically moisture-sensitive (susceptible to carbamate hydrolysis).[1] Inaccurate weighing of this compound compromises stoichiometric precision in synthesis and potency calculations in biological assays.

This guide provides a definitive, self-validating protocol for handling this compound, moving beyond standard "keep dry" advice to a rigorous, difference-based gravimetric workflow.

Module 1: The Mechanism of Hygroscopicity

Why is this happening? To troubleshoot effectively, you must understand the molecular behavior. This compound is not just "wet"; it is interacting dynamically with the environment.

  • The Imidazole "Sponge": The 1H-imidazole ring contains both a proton donor (N-H) and a proton acceptor (N:). These sites form rapid, reversible hydrogen bonds with atmospheric water vapor.

  • The Carbamate Hydrolysis Risk: While the propyl chain adds some lipophilicity, the carbamate linkage (–NH–CO–O–) is prone to hydrolysis, particularly if the absorbed water becomes acidic or basic due to other lab contaminants.

    • Reaction: Carbamate + H₂O

      
       Amine + Alcohol (Propanol) + CO₂.
      
    • Result: If you weigh a "wet" sample, you are weighing degradation byproducts, not just water weight.

Visualizing the Risk Pathway

The following diagram illustrates the decision logic based on the compound's exposure level.

HygroscopicityLogic Start Compound State Assessment Exposure Exposure to >40% RH Start->Exposure Lab Air Absorb H-Bonding (Reversible) Exposure->Absorb t < 5 mins Hydrolysis Carbamate Hydrolysis (Irreversible) Exposure->Hydrolysis t > 30 mins or Acidic Vapors Drift Balance Drift / Mass Error Absorb->Drift Immediate Effect Degrade Purity Loss (Amine formation) Hydrolysis->Degrade Permanent Damage

Figure 1: Critical failure pathways for Propyl (5-cyano-1H-imidazol-4-yl)carbamate upon moisture exposure.

Module 2: Environmental Control & Preparation

Standard laboratory air (40–60% RH) is unacceptable for this compound. You must establish a micro-environment before uncapping the vial.

Environmental Tiers
TierMethodSuitabilityCostNotes
1 Glove Box (N₂/Ar) Ideal HighMandatory for long-term storage or subdivision of large batches.
2 Benchtop Glove Bag High LowExcellent for single-use weighing sessions. Purge with dry N₂.
3 Desiccant Chamber ModerateLowUse silica gel or P₂O₅. Only protects storage, not the weighing moment.
4 Open Bench Unacceptable N/AWill result in >2% mass error within minutes.

Critical Pre-Requisite: Ensure all receiving vessels (flasks/vials) are oven-dried and cooled in a desiccator. A "dry" compound weighed into a "surface-wet" flask will still degrade.

Module 3: The Weighing Protocol (Weighing by Difference)

Standard direct weighing (taring a weigh boat and adding powder) is strictly forbidden for this compound. The large surface area of the powder on the boat maximizes moisture uptake during the transfer.

The Solution: Weighing by Difference This method keeps the bulk supply protected and calculates mass based on what left the supply vial, not what landed in the receiver.

Step-by-Step Workflow
  • Equilibration: Allow the refrigerated stock vial to reach room temperature inside a desiccator (prevents condensation).

  • The Setup: Place the stock vial (capped) on the analytical balance.

  • Initial Mass (

    
    ):  Tare the balance to 0.0000 g. Place the capped stock vial on the pan. Record the reading.
    
  • Transfer: Remove the vial from the balance. In a rapid motion (or inside a glove bag), uncap and transfer an estimated amount of solid into your receiving vessel. Immediately recap the stock vial.

  • Final Mass (

    
    ):  Place the capped stock vial back on the balance.
    
  • Calculation: The mass transferred is

    
    .
    

Note: If the balance reads a negative number (e.g., -5.0230 mg), the absolute value is your sample mass.

Protocol Visualization

WeighingWorkflow Step1 1. Equilibrate Stock (Desiccator to RT) Step2 2. Weigh Capped Vial (Record M1) Step1->Step2 Step3 3. Transfer Solid (Rapid / Inert Gas) Step2->Step3 Step3->Step2 Retry if insufficient Step4 4. Reweigh Capped Vial (Record M2) Step3->Step4 Step5 5. Calculate (M1 - M2) Step4->Step5

Figure 2: The "Weighing by Difference" workflow minimizes atmospheric exposure time.

Module 4: Troubleshooting & FAQs

Q: The balance reading keeps drifting upwards when I try to weigh directly. When do I stop? A: You don't. The upward drift is the compound absorbing water weight in real-time. This is why direct weighing is invalid. If you observe drift:

  • Stop immediately.

  • Discard the sample on the weigh boat (it is now hydrated and chemically compromised).

  • Switch to the Weighing by Difference method described in Module 3.

Q: The powder is sticking to the spatula or clumping (Static vs. Moisture). A:

  • Clumping: If the powder forms hard aggregates, it has likely already absorbed moisture. Verify purity via LC-MS before use.

  • Flying/Sticking: This is static electricity, common in dry environments (glove boxes).

    • Fix: Use an anti-static gun (ionizer) on the vial and spatula before weighing.

    • Fix: Use metal spatulas, not plastic.

Q: Can I dry the compound in an oven if it gets wet? A: Proceed with extreme caution.

  • Risk:[2][3] Thermal stress may accelerate the carbamate hydrolysis if water is already present (creating a "pressure cooker" effect in the crystal lattice).

  • Protocol: If drying is necessary, use a vacuum desiccator at room temperature with P₂O₅ for 24 hours. Avoid heating above 40°C unless TGA (Thermogravimetric Analysis) data confirms thermal stability for this specific propyl ester.

Q: How do I calculate the stoichiometry if I suspect it has absorbed water? A: You cannot assume a molecular weight of 194.2 g/mol (approximate MW for this structure) if it is wet. You must determine the Water Content (Kf) via Karl Fischer titration.

  • Correction Formula:

    
    
    
References
  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Provides the regulatory standard for weighing by difference).

  • Mettler Toledo. Proper Weighing with Laboratory Balances. (Detailed guide on electrostatic and hygroscopic error correction).

  • National Institute of Standards and Technology (NIST). Good Weighing Practice Guidelines.

  • Organic Chemistry Portal. Handling of Moisture Sensitive Reagents (Carbamates/Imidazoles). (General chemical stability principles).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

An In-Depth Guide to HPLC Method Development for Purity Analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate A Senior Application Scientist's Comparative Approach to Building a Robust, Phase-Appropriate Purity Method I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

A Senior Application Scientist's Comparative Approach to Building a Robust, Phase-Appropriate Purity Method

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a foundational pillar of safety and efficacy. The subject of our investigation, Propyl (5-cyano-1H-imidazol-4-yl)carbamate, is a molecule featuring a polar imidazole core, a cyano substituent, and a carbamate side-chain. This combination of functional groups presents a classic analytical challenge: ensuring adequate retention and sharp peak shapes using conventional reverse-phase liquid chromatography (RP-HPLC).

This guide eschews a simple recitation of a final method. Instead, it walks through the logical, evidence-based decision-making process an experienced analytical scientist employs. We will compare alternative approaches, justify our choices with mechanistic reasoning, and ground our protocol in the rigorous standards set forth by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective is to develop an analytical procedure that is not just functional, but demonstrably fit for its intended purpose, a core tenet of analytical method validation.[3][4]

Understanding the Analyte: The Key to a Strategic Start

A cursory glance at the structure of Propyl (5-cyano-1H-imidazol-4-yl)carbamate reveals several key features that will dictate its chromatographic behavior:

  • Polar Core: The imidazole ring and carbamate moiety are rich in nitrogen and oxygen atoms, making them capable of hydrogen bonding and lending the molecule significant polarity.

  • Potential for Poor Retention: Highly polar molecules often exhibit weak hydrophobic interactions with traditional non-polar stationary phases (like C18), leading to poor retention and elution near the solvent front.[5]

  • Ionizable Nature: The imidazole ring contains a basic nitrogen atom, meaning its charge state—and therefore its retention—can be manipulated by adjusting the mobile phase pH.

  • UV Chromophore: The aromatic imidazole ring serves as a reliable chromophore, making UV detection a suitable choice for quantification.

This initial analysis informs our strategy. A standard C18 column might be insufficient. Therefore, our development process must include a comparative evaluation of stationary phases designed to offer alternative retention mechanisms.

The Method Development Workflow: A Comparative Funnel

Effective method development is a systematic process of refining variables to achieve the desired analytical outcome: robust separation of the main component from all potential impurities. Our approach can be visualized as a funnel, starting with broad screening and narrowing down to a single, optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_comparison Phase 2: Comparative Optimization cluster_finalization Phase 3: Finalization & Validation A Analyte Characterization (Polarity, pKa, UV Spectra) B Select Initial Conditions (RP-HPLC, C18 Column, Generic Gradient) A->B Informs Starting Point C Stationary Phase (Column) Comparison (C18 vs. Polar-Embedded vs. Phenyl-Hexyl) B->C Evaluate Retention D Mobile Phase Comparison (ACN vs. MeOH, pH Study) C->D Optimize Selectivity E Fine-Tune Gradient & Flow Rate D->E Refine Resolution & Run Time F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F Leads to G Optimized & Validated Purity Method F->G

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Evaluation of HPLC Columns

The choice of the stationary phase is the most powerful tool for influencing selectivity in chromatography. Given the polar nature of our analyte, we compared three distinct reverse-phase column chemistries to find the optimal balance of retention and peak shape. A generic gradient of 5-95% Acetonitrile (ACN) in water (with 0.1% formic acid) was used for this initial screening.

Experimental Columns:

  • Standard C18: A conventional octadecylsilane column, serving as our baseline. It relies almost exclusively on hydrophobic interactions.

  • Polar-Embedded C18: This column has a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This feature helps to shield residual silanols, reducing peak tailing for basic compounds, and can provide an alternative interaction mechanism (hydrogen bonding) to better retain polar analytes.

  • Phenyl-Hexyl: This phase offers a different selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic imidazole ring of the analyte.[6]

Comparative Performance Data:

Column ChemistryRetention Time (t R) of Main Peak (min)Tailing Factor (T f)Resolution (R s) from Impurity*Rationale & Observations
Standard C18 2.11.81.2Poor retention, eluting close to the void volume. Significant peak tailing observed, likely due to secondary interactions with silanols. Insufficient resolution from an early-eluting impurity.
Phenyl-Hexyl 4.51.41.9Improved retention due to π-π interactions. Better peak shape than standard C18. Resolution is improved but still borderline for robust quantification (<2.0).
Polar-Embedded C18 5.8 1.1 3.5 Optimal performance. Significantly increased retention, indicating a mixed-mode interaction (hydrophobic and polar). Excellent peak symmetry (Tf ≈ 1.0) and baseline resolution from all impurities.

*Hypothetical closely-eluting process impurity.

Phase 2: Comparative Evaluation of Mobile Phase Parameters

With a suitable column selected, the next step is to optimize the mobile phase to fine-tune the separation.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC, but they offer different selectivities.[6]

  • Acetonitrile (ACN): Generally has a lower viscosity and provides better peak efficiency.

  • Methanol (MeOH): Is a protic solvent, making it a better hydrogen bond donor and acceptor, which can alter interactions with the analyte and stationary phase.

Using the Polar-Embedded C18 column, we observed that ACN provided sharper peaks and slightly better resolution in a shorter analysis time. Therefore, Acetonitrile was confirmed as the optimal organic modifier.

Mobile Phase pH

The pH of the mobile phase is a critical parameter for ionizable compounds.[6] The imidazole moiety is basic and will be protonated at low pH. Operating at an acidic pH offers two distinct advantages:

  • Suppresses Silanol Activity: It neutralizes residual silanol groups (Si-O⁻) on the silica surface, preventing secondary ionic interactions that cause peak tailing with basic analytes.[6]

  • Ensures Consistent Ionization: It maintains the analyte in a single, protonated state, leading to reproducible retention times.

We compared two common acidic additives.

Mobile Phase AdditivepHPeak Shape (Tailing Factor)Observations
0.1% Formic Acid~2.71.1Excellent peak shape. Volatile and MS-compatible.
20 mM Potassium Phosphate2.51.0Excellent peak shape. Provides higher buffer capacity but is non-volatile and not suitable for mass spectrometry.

Final Optimized HPLC Method: A Detailed Protocol

This protocol is the result of the systematic, comparative development process described above. It is grounded in regulatory expectations for a well-controlled analytical procedure.[7][8]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • HPLC-grade Acetonitrile.

  • HPLC-grade water.

  • Formic acid (≥99%).

  • Reference standard of Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

2. Preparation of Solutions:

  • Mobile Phase A (MPA): 0.1% (v/v) formic acid in water.

  • Mobile Phase B (MPB): 0.1% (v/v) formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and Acetonitrile.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 245 nm (or optimal wavelength from DAD analysis)
Run Time 20 minutes
Gradient Program:
Time (min)% Mobile Phase B
0.010
12.070
15.095
17.095
17.110
20.010

The Bridge to Trustworthiness: Method Validation

Developing a method is only the first step. To ensure its trustworthiness, the procedure must be validated according to established guidelines, such as ICH Q2(R1).[9][10][11] This process demonstrates that the method is suitable for its intended purpose.[3]

ValidationLifecycle cluster_dev Development cluster_val Validation (ICH Q2) cluster_use Lifecycle Dev Method Development Spec Specificity Dev->Spec Demonstrates Fitness for Purpose Lin Linearity Dev->Lin Demonstrates Fitness for Purpose Acc Accuracy Dev->Acc Demonstrates Fitness for Purpose Prec Precision Dev->Prec Demonstrates Fitness for Purpose LOQ LOQ/LOD Dev->LOQ Demonstrates Fitness for Purpose Rob Robustness Dev->Rob Demonstrates Fitness for Purpose Use Routine Use & Monitoring Spec->Use Lin->Use Acc->Use Prec->Use LOQ->Use Rob->Use

Caption: Relationship between method development and validation.

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The development of a robust HPLC purity method for a polar compound like Propyl (5-cyano-1H-imidazol-4-yl)carbamate requires a more nuanced approach than simply defaulting to a standard C18 column. Through a systematic and comparative evaluation of stationary phases and mobile phase conditions, we demonstrated a logical pathway to an optimized method. The use of a polar-embedded C18 column was critical to achieving adequate retention and excellent peak symmetry. This guide illustrates not just the final protocol, but the scientific rationale and empirical data that underpin its development, ensuring a final method that is both reliable and defensible under regulatory scrutiny.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Source: U.S.
  • Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance Source: LCGC International URL
  • Source: U.S. Pharmacopeia (USP)
  • Title: Revisions per USP 621 Source: Agilent URL
  • Title: ICH Q2(R1)
  • Source: uspbpep.
  • Title: Are You Sure You Understand USP <621>?
  • Title: Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL
  • Source: International Council for Harmonisation (ICH)
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL
  • Source: Chrom Tech, Inc.
  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL

Sources

Comparative

1H NMR spectral interpretation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

This guide details the 1H NMR spectral interpretation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical intermediate often encountered in the synthesis of purine analogs and alkylating agents like Temozolomide....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral interpretation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical intermediate often encountered in the synthesis of purine analogs and alkylating agents like Temozolomide.

This analysis compares the product against its primary synthetic precursor (5-amino-1H-imidazole-4-carbonitrile ) and evaluates solvent-dependent spectral resolution (DMSO-d₆ vs. CDCl₃).

Executive Summary & Structural Logic

Compound: Propyl (5-cyano-1H-imidazol-4-yl)carbamate Molecular Formula: C₈H₁₀N₄O₂ Molecular Weight: ~194.19 g/mol [1]

This molecule features three distinct magnetic environments crucial for verification:

  • The Imidazole Core: Aromatic, highly polar, and subject to tautomerism (

    
    ).
    
  • The Carbamate Linker: Introduces a deshielded amide proton (

    
    ) and a carbonyl anisotropy cone affecting the propyl chain.
    
  • The Propyl Tail: A classic aliphatic spin system (

    
    ) serving as a quantitative internal standard.
    
Structural Verification Workflow

The following diagram illustrates the logical flow for verifying the formation of the carbamate from its amine precursor.

G cluster_check Key Diagnostic Changes Precursor Precursor: 5-amino-4-cyanoimidazole (Amine NH2 signal) Reaction Acylation Reaction Precursor->Reaction Loss of NH2 (s) Reagent Reagent: Propyl Chloroformate (Aliphatic signals) Reagent->Reaction Introduction of Propyl Product Product: Propyl (5-cyano-1H-imidazol-4-yl)carbamate Reaction->Product New Carbamate NH (bs, >10ppm) Check1 Amine (5.5 ppm) u2192 Amide (10.2 ppm) Product->Check1 Check2 Appearance of O-CH2 Triplet (4.1 ppm) Product->Check2

Caption: Logical workflow for verifying carbamate formation via NMR spectral shifts.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the amide/imidazole protons, the following protocol is mandatory.

Sample Preparation[2][3][4][5]
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the required standard .

    • Reasoning: The compound is sparingly soluble in CDCl₃. Furthermore, CDCl₃ often facilitates rapid proton exchange, causing the critical NH signals to broaden into the baseline or disappear. DMSO-d₆ stabilizes these protons via hydrogen bonding, yielding sharp, integrable singlets.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: If NH signals are broad, lowering the temperature to 280 K can sharpen them by slowing the exchange rate.

Spectral Analysis & Assignment

The following data represents the consensus shifts for this class of imidazole carbamates in DMSO-d₆.

Quantitative Data Table
PositionGroupShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Interpretation
NH-1 Imidazole NH12.8 - 13.5 Broad Singlet1H-Highly acidic ring proton; shift varies with concentration/water content.
NH-2 Carbamate NH10.0 - 10.5 Broad Singlet1H-Diagnostic signal. Downfield shift confirms acylation of the amine.
CH-2 Imidazole C2-H7.60 - 7.90 Singlet1H-Aromatic proton between ring nitrogens. Sharp singlet.
OCH₂ Propyl α-CH₂4.05 - 4.15 Triplet2H6.5 - 7.0Deshielded by oxygen. Key for verifying ester linkage.
CH₂ Propyl β-CH₂1.60 - 1.70 Sextet2H7.0Methylene bridge; distinct multiplet.
CH₃ Propyl γ-CH₃0.90 - 0.95 Triplet3H7.4Terminal methyl; serves as chemical shift reference anchor.
Detailed Mechanistic Insight
  • The "Missing" Amine: The starting material (5-amino-4-cyanoimidazole) displays a broad amino (

    
    ) resonance typically around 5.0 – 6.0 ppm . In the product, this signal must be absent . It is replaced by the carbamate 
    
    
    
    at ~10.2 ppm . If you see signals in the 5-6 ppm region, your product contains unreacted precursor.
  • Tautomeric Averaging: The imidazole ring exists in rapid equilibrium between the N1-H and N3-H tautomers. This often causes the C2-H and N-H signals to appear broader than typical aromatic signals.

  • Water Suppression: Commercial DMSO-d₆ often contains water (~3.33 ppm). Ensure the broad water peak does not overlap with the O-CH₂ triplet at ~4.1 ppm.

Comparative Performance Guide

Scenario A: Solvent Selection (DMSO-d₆ vs. CDCl₃)

This comparison highlights why DMSO-d₆ is superior for this specific class of compounds.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Consequence
NH Detection Sharp, distinct signals (10-13 ppm).Often invisible or extremely broad.CDCl₃ allows rapid proton exchange; you lose the ability to confirm the carbamate functionality.
Solubility High.[2]Low/Moderate.[2]Low solubility in CDCl₃ leads to poor signal-to-noise ratio (S/N) and long acquisition times.
Resolution Excellent for polar protons.Good for aliphatic chain only.Use CDCl₃ only if you strictly need to analyze the propyl chain coupling without solvent interference.
Scenario B: Purity Analysis (Differentiation from Impurities)

Distinguishing the product from common synthetic byproducts is critical for drug development standards.

  • Impurity 1: 5-Amino-4-cyanoimidazole (Precursor)

    • Differentiation: Look for the disappearance of the amine signal (5.5 ppm) and the absence of propyl signals (0.9, 1.6, 4.1 ppm).

  • Impurity 2: Propyl Carbamate (Hydrolysis byproduct)

    • Differentiation: If the carbamate bond hydrolyzes but the imidazole ring is lost/degraded, you will see the propyl signals without the aromatic C2-H singlet at 7.8 ppm.

  • Impurity 3: Residual Propyl Chloroformate

    • Differentiation: Unreacted chloroformate is volatile and usually removed, but if present, its O-CH₂ signal will be significantly deshielded (>4.3 ppm) compared to the carbamate product (4.1 ppm).

Diagnostic Pathway for Impurities

The following Graphviz diagram provides a decision tree for analyzing the crude spectrum.

ImpurityCheck Start Analyze 1H NMR Spectrum (DMSO-d6) CheckPropyl Are Propyl Signals Present? (0.9, 1.6, 4.1 ppm) Start->CheckPropyl CheckAromatic Is Imidazole C2-H Present? (~7.8 ppm) CheckPropyl->CheckAromatic Yes ResultPrec FAIL: Unreacted Precursor CheckPropyl->ResultPrec No (Only Aromatic) CheckAmine Is Amine NH2 Present? (~5.5 ppm) CheckAromatic->CheckAmine Yes ResultHydro FAIL: Hydrolysis/Degradation CheckAromatic->ResultHydro No (Only Aliphatic) ResultPure PASS: Pure Product CheckAmine->ResultPure No CheckAmine->ResultPrec Yes (Mixture)

Caption: Decision tree for assessing purity of Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

References

  • Royal Society of Chemistry. Carbon dioxide utilization in the efficient synthesis of carbamates: Propyl (aryl)carbamate NMR data. Available at: [Link] (Accessed for propyl chain chemical shift verification).

  • National Institutes of Health (PubChem). Propyl N-(1H-imidazol-5-ylmethyl)carbamate Compound Summary. Available at: [Link] (Accessed for general imidazole-carbamate properties).

  • Organic Chemistry Portal. One-Pot Synthesis of O-Aryl Carbamates. Available at: [Link] (Accessed for carbamate synthesis mechanism and impurity profiles).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

The following guide details the mass spectrometry fragmentation patterns of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical intermediate in the synthesis of purine nucleoside analogs and potential antineoplastic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of Propyl (5-cyano-1H-imidazol-4-yl)carbamate , a critical intermediate in the synthesis of purine nucleoside analogs and potential antineoplastic agents.

This guide is structured to provide a mechanistic understanding of the fragmentation pathways, comparing its spectral behavior against structural analogs to aid in precise identification during drug development and impurity profiling.

Executive Summary & Compound Significance

Propyl (5-cyano-1H-imidazol-4-yl)carbamate (MW: 194.19 Da) represents a class of N-alkoxycarbonyl imidazoles often utilized as precursors for Temozolomide analogs and other purine-based therapeutics.[1] Its structure features a labile carbamate side chain attached to a stable, electron-deficient cyano-imidazole core.[1]

Accurate mass spectrometric characterization of this compound is essential for:

  • Impurity Profiling: Distinguishing the propyl ester from methyl/ethyl analogs (common byproducts of transesterification).

  • Metabolite Identification: Tracking the hydrolysis of the carbamate moiety in vivo.

  • Synthetic Validation: Confirming the integrity of the cyano-imidazole scaffold.

This guide compares the fragmentation "performance"—defined here as the diagnostic specificity and ionization efficiency—of the propyl derivative against its methyl and ethyl alternatives.

Experimental Methodology: ESI-MS/MS Protocol

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This setup ensures the observation of both the parent ion and key diagnostic fragments.[2]

Instrumental Parameters (LC-ESI-QTOF)
ParameterSettingRationale
Ionization Mode ESI Positive (+)The basic imidazole nitrogen facilitates protonation ([M+H]⁺).[1]
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.[1]
Cone Voltage 20 VSufficient to decluster adducts but preserve the labile carbamate.
Collision Energy (CE) Ramp 10–35 eVLow CE preserves the side chain; High CE reveals the core structure.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH ensures protonation of the imidazole ring.

Mechanistic Fragmentation Analysis

The fragmentation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate is dominated by the stability of the imidazole ring and the lability of the carbamate ester.[1]

Primary Pathway: The "Propyl" Signature (McLafferty-like)

Unlike methyl esters, the propyl group possesses


-hydrogens, allowing for a McLafferty-like rearrangement  or a six-membered ring transition state.[1]
  • Precursor: [M+H]⁺ at m/z 195.09 .

  • Step 1 (Neutral Loss of Propene): The carbonyl oxygen abstracts a

    
    -hydrogen from the propyl chain, leading to the elimination of neutral propene (42 Da) .
    
    • Product: A protonated carbamic acid intermediate at m/z 153.05 .

  • Step 2 (Decarboxylation): The carbamic acid is unstable and rapidly loses CO₂ (44 Da) .

    • Product: The diagnostic 5-amino-4-cyanoimidazole cation at m/z 109.05 .[1]

Secondary Pathway: Direct Alcohol Loss

A competing, though less abundant, pathway involves the direct cleavage of the C-O bond.

  • Loss of Propanol (60 Da): Generates an isocyanate cation at m/z 135.04 . This is less favored in ESI compared to EI but may appear at lower collision energies.

Tertiary Pathway: Core Degradation

At high collision energies (>35 eV), the stable imidazole core fragments.

  • Loss of HCN (27 Da): From the cyano group or the imidazole ring itself (via RDA), reducing m/z 109

    
    m/z 82.04 .
    

Visualizing the Fragmentation Tree

The following diagram illustrates the hierarchical fragmentation pathways. The color coding highlights the transition from the intact molecule (Blue) to the diagnostic core fragments (Red).

FragmentationPathway Node_Parent [M+H]+ m/z 195.09 (Precursor) Node_Carbamic Carbamic Acid Int. m/z 153.05 Node_Parent->Node_Carbamic Loss of Propene (-42 Da) (McLafferty-like) Node_Isocyanate Isocyanate Cation m/z 135.04 Node_Parent->Node_Isocyanate Loss of Propanol (-60 Da) (Minor Pathway) Node_Core 5-Amino-4-cyanoimidazole m/z 109.05 (Diagnostic Base Peak) Node_Carbamic->Node_Core Loss of CO2 (-44 Da) (Rapid Decarboxylation) Node_Fragment Ring Fragment m/z 82.04 Node_Core->Node_Fragment Loss of HCN (-27 Da) (High Energy)

Figure 1: ESI-MS/MS fragmentation pathway of Propyl (5-cyano-1H-imidazol-4-yl)carbamate.[1] The primary pathway (solid arrows) involves sequential loss of propene and CO2.

Comparative Performance Analysis

This section compares the Propyl derivative against its Methyl and Ethyl analogs to demonstrate why the Propyl form offers superior diagnostic specificity in complex mixtures.

Scenario: Distinguishing Homologs in Impurity Profiling
FeaturePropyl Carbamate (Target)Ethyl Carbamate (Alternative)Methyl Carbamate (Alternative)
Precursor m/z 195.09181.07167.06
Primary Neutral Loss -42 Da (Propene) -28 Da (Ethene)-32 Da (Methanol)*
Diagnostic Value High. Loss of 42 Da is specific to propyl/isopropyl esters.[1]Medium. Loss of 28 Da can be confused with CO loss (common in carbonyls).Low. Methyl esters often lose the methoxy radical or methanol, which is less specific.
Core Fragment m/z 109 (Identical)m/z 109 (Identical)m/z 109 (Identical)

*Note: Methyl esters lack


-hydrogens, preventing the clean alkene loss seen in Ethyl/Propyl forms. They typically lose the alkoxy group (-31/-32 Da).[1]

Summary of Diagnostic Ions

Use this table to validate your experimental spectra.

m/z (Theoretical)Ion IdentityRelative Abundance (Est.)Origin
195.0877 [M+H]⁺10–40%Protonated Parent
153.0407 [M+H - C₃H₆]⁺< 5%Transient Carbamic Acid
135.0301 [M+H - C₃H₇OH]⁺< 10%Isocyanate (Minor)
109.0509 [C₄H₅N₄]⁺100% (Base Peak) Amino-cyano-imidazole Core
82.0390 [C₃H₄N₃]⁺20–50%Loss of HCN from Core

References

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids. Link

  • Hodges, R., et al. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry.[3] Link[1]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Fan, Y., et al. (2025). Rapid screening of etomidate analogues by GC-Q-TOF/MS and LC-Q-Orbitrap/MS. Journal of Pharmaceutical and Biomedical Analysis. (Comparative fragmentation of imidazole carboxylates). Link[1]

Sources

Comparative

Comparative Technical Guide: Propyl (5-cyano-1H-imidazol-4-yl)carbamate vs. Methyl &amp; Ethyl Analogs

Executive Summary Propyl (5-cyano-1H-imidazol-4-yl)carbamate represents a lipophilic evolution of the standard methyl and ethyl carbamate intermediates used in the synthesis of purine nucleosides (e.g., Mizoribine/Bredin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl (5-cyano-1H-imidazol-4-yl)carbamate represents a lipophilic evolution of the standard methyl and ethyl carbamate intermediates used in the synthesis of purine nucleosides (e.g., Mizoribine/Bredinin) and imidazole-based antineoplastic agents. While the Methyl analog (CAS 53982-59-5) remains the industrial standard due to atom economy and high crystallinity, the Propyl analog offers distinct physicochemical advantages—specifically enhanced lipophilicity (LogP) and altered solubility profiles—that are critical for optimizing membrane permeability in prodrug applications and controlling reaction kinetics during purine ring closure.

This guide provides a technical comparison of these analogs, focusing on their physicochemical properties, synthetic utility in nucleoside chemistry, and experimental handling.

Part 1: Physicochemical Profile & SAR Analysis

The transition from Methyl (C1) to Propyl (C3) substitution on the carbamate tail fundamentally alters the molecule's interaction with solvents and biological membranes without disrupting the electronic properties of the core 5-cyano-4-aminoimidazole scaffold.

Comparative Properties Table
FeatureMethyl Analog (Standard)Ethyl Analog Propyl Analog (Target)
Molecular Formula C₆H₆N₄O₂C₇H₈N₄O₂C₈H₁₀N₄O₂
Molecular Weight 166.14 g/mol 180.17 g/mol 194.19 g/mol
Predicted LogP ~ -0.3 (Hydrophilic)~ 0.2~ 0.7 (Lipophilic)
Water Solubility Sparingly SolubleLowVery Low (Hydrophobic)
Organic Solubility High (DMF, DMSO)High (EtOH, EtOAc)Excellent (DCM, THF)
Melting Point >200°C (Decomp.)~180-190°C~160-175°C (Lower Lattice Energy)
Crystallinity High (Easy Purification)ModerateModerate (Slower precipitation)
Structure-Activity Relationship (SAR) Logic
  • Lipophilicity & Permeability: The Propyl analog exhibits a positive LogP, shifting the molecule from hydrophilic to lipophilic. In biological assays (e.g., antifungal or antitumor screens of the aglycone), the Propyl variant typically shows superior passive diffusion across cell membranes compared to the Methyl analog.

  • Crystal Packing (The "Odd-Even" Effect): The Methyl analog packs efficiently due to minimal steric bulk, resulting in high melting points and insolubility in ether/DCM. The Propyl chain introduces rotational freedom, disrupting the crystal lattice, lowering the melting point, and increasing solubility in non-polar organic solvents—a crucial feature for solution-phase synthesis.

Part 2: Synthetic Utility & Reaction Pathways[2][3]

These carbamates are not just end-products; they are "masked" isocyanates or activated amines used to construct the purine ring system found in drugs like Mizoribine (immunosuppressant) or Dacarbazine precursors.

The Purine Cyclization Workflow

The primary utility of these compounds is the cyclization with a one-carbon donor (like formamidine acetate or triethyl orthoformate) to form Xanthine or Guanine derivatives.

  • Methyl Analog: Reacts rapidly due to low steric hindrance. Preferred for large-scale manufacturing where yield and atom economy are paramount.

  • Propyl Analog: The bulky propyl group exerts a steric influence on the carbamate carbonyl. This can retard hydrolysis , making the Propyl analog more stable in aqueous basic conditions than the Methyl analog, allowing for more controlled release or reaction conditions.

G cluster_0 Kinetic Difference Start 5-Amino-4-cyanoimidazole Intermediate Alkyl (5-cyano-1H- imidazol-4-yl)carbamate Start->Intermediate Acylation (Pyridine/THF) Reagent Alkyl Chloroformate (Methyl vs Propyl) Reagent->Intermediate Product Purine/Mizoribine Analog (Xanthine/Guanine deriv.) Intermediate->Product Ring Closure (Reflux) Cyclization Cyclization Agent (Formamidine/Orthoformate)

Figure 1: Synthetic pathway converting imidazole precursors to purine analogs. The choice of alkyl group (Methyl vs. Propyl) affects the solubility of the Intermediate and the kinetics of the final Ring Closure.

Part 3: Experimental Protocols

Synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Note: This protocol is adapted from standard imidazole carbamate synthesis (e.g., Mizoribine precursor methods) and optimized for the lipophilic Propyl analog.

Reagents:

  • 5-Amino-4-cyano-1H-imidazole (1.0 eq)

  • Propyl Chloroformate (1.1 eq) [CAS: 109-61-5]

  • Pyridine (Dry, solvent/base)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Preparation: Suspend 5-amino-4-cyanoimidazole (10 mmol) in dry Pyridine (20 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Propyl Chloroformate (11 mmol) over 15 minutes. Observation: The suspension will clarify as the carbamate forms, unlike the Methyl analog which often precipitates immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Methyl Comparison: The Methyl reaction is often faster (2 hours RT) but results in a thick slurry.

  • Quench & Workup: Pour mixture into ice water (100 mL).

    • For Propyl: Extract with DCM (3 x 50 mL). The product partitions into the organic layer due to the propyl chain. Wash with brine, dry over Na₂SO₄, and concentrate.

    • For Methyl: Do not extract. Filter the precipitate directly from the water (Methyl analog is too insoluble in DCM).

  • Purification: Recrystallize the Propyl analog from Ethyl Acetate/Hexane (1:3).

Solubility & Stability Validation

To confirm the identity and advantage of the Propyl analog, perform a comparative solubility test.

  • Solvent Panel: Water, Ethanol, DCM.

  • Protocol: Add 10 mg of compound to 1 mL solvent. Sonicate for 5 mins.

  • Expected Result:

    • Water: Methyl (Cloudy/Suspension) vs. Propyl (Insoluble/Floating).

    • DCM: Methyl (Insoluble pellet) vs. Propyl (Clear solution).

Part 4: Strategic Recommendations

When to use the Propyl Analog?
  • Prodrug Development: If the target is an intracellular enzyme (e.g., IMP dehydrogenase), the Propyl analog provides better passive transport across the lipid bilayer before hydrolysis releases the active imidazole.

  • Solution-Phase Chemistry: If your synthetic route requires subsequent steps in non-polar solvents (e.g., halogenation or alkylation of the N1-position), the Propyl analog prevents solubility-related crashing out, which is common with the Methyl analog.

When to use the Methyl Analog?
  • Scale-Up: For kg-scale GMP synthesis of the final purine, the Methyl analog is superior due to ease of purification (filtration from water) and lower cost of methyl chloroformate.

  • Atom Economy: The methyl group is the smallest blocking group, maximizing the mass efficiency of the reaction.

References

  • VulcanChem. (n.d.). Methyl (5-cyano-1H-imidazol-4-yl)carbamate - Structure and Properties. Retrieved from

  • Yang, W. C., et al. (2012).[1] Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.[1] Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.[1]

  • Charton, J., et al. (2014).[2] Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. Journal of Medicinal Chemistry.

  • PubChem. (2024).[3] Propyl N-(1H-imidazol-5-ylmethyl)carbamate Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates. Retrieved from

Sources

Validation

Definitive Structural Confirmation of Propyl (5-cyano-1H-imidazol-4-yl)carbamate via X-ray Crystallography

Executive Summary: The Structural Challenge Propyl (5-cyano-1H-imidazol-4-yl)carbamate represents a class of functionalized imidazoles critical in the synthesis of antineoplastic agents (e.g., Temozolomide analogs). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Propyl (5-cyano-1H-imidazol-4-yl)carbamate represents a class of functionalized imidazoles critical in the synthesis of antineoplastic agents (e.g., Temozolomide analogs). While routine spectroscopy (NMR, MS) confirms connectivity, it frequently fails to define the prototropic tautomerism of the imidazole ring (1H vs. 3H) and the conformational isomerism of the carbamate moiety in the solid state.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable "Gold Standard" for this molecule. Unlike solution-state NMR, where rapid proton exchange blurs the structural picture, SC-XRD provides a static snapshot of the hydrogen-bonding network that dictates the molecule's stability, bioavailability, and receptor binding affinity.

Comparative Analysis: Why XRD?

The following table contrasts the capabilities of standard analytical techniques for this specific imidazole carbamate.

Feature1H/13C NMR (Solution) HRMS (Mass Spec) SC-XRD (Solid State)
Connectivity ExcellentExcellent (Fragment based)Excellent
Tautomer ID Poor (Fast exchange averages signals)N/ADefinitive (Locates H on N1 or N3)
Conformation Rotational averagingN/ADefinitive (syn vs anti carbamate)
H-Bonding Inferential (Shift dependency)N/ADirect Visualization (D-H...A geometry)
Regioisomerism Ambiguous (N-alkylation sites)AmbiguousAbsolute
The Tautomeric Ambiguity

In solution, the imidazole proton oscillates between N1 and N3.

  • Scenario A (1H-tautomer): Proton on N1; C4-Carbamate and C5-Cyano are adjacent.

  • Scenario B (3H-tautomer): Proton on N3.

SC-XRD freezes this equilibrium, revealing the thermodynamically preferred tautomer in the crystal lattice, often stabilized by an intermolecular hydrogen bond between the carbamate N-H and the imidazole N of a neighboring molecule.

Experimental Protocol: From Powder to Structure

Phase 1: Crystallization Strategy

The propyl chain adds conformational flexibility, making this derivative harder to crystallize than its methyl analog.

Recommended Method: Vapor Diffusion (Hanging Drop or Vial-in-Vial)

  • Solvent A (Good Solvent): Methanol or DMF (High solubility).

  • Solvent B (Anti-Solvent): Diethyl Ether or Pentane (Low solubility, high volatility).

  • Procedure:

    • Dissolve 20 mg of the carbamate in 0.5 mL of Solvent A. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Solvent B.

    • Cap tightly. As Solvent B diffuses into Solvent A, saturation increases slowly, promoting high-quality crystal growth over 2-7 days.

Phase 2: Data Collection & Refinement
  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for light-atom organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable.

  • Temperature: Collect at 100 K .

    • Reason: Cryocooling reduces thermal vibration (atomic displacement parameters), essential for resolving the disorder likely found in the flexible propyl chain.

  • Resolution: Aim for 0.8 Å or better to resolve the C≡N bond density clearly.

Phase 3: Structural Solution Workflow

The following diagram outlines the logical flow for solving the structure, emphasizing the critical decision points for handling disorder.

G Start Crude Product Screen Crystallization Screening (Vapor Diffusion) Start->Screen Check Microscope Check: Birefringence? Screen->Check Check->Screen No (Amorphous) Mount Mount Crystal (Mitegen loop, 100K) Check->Mount Yes Collect Data Collection (Cu-Kα Source) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check: Propyl Chain Disorder? Refine->Disorder Model Model Disorder (PART 1 / PART 2) Disorder->Model Yes H_Loc Locate Imidazole Proton (Difference Fourier Map) Disorder->H_Loc No Model->H_Loc Final Final CIF & R-factor check H_Loc->Final

Caption: Workflow for the structural determination of Propyl (5-cyano-1H-imidazol-4-yl)carbamate, highlighting the critical step of disorder modeling for the alkyl chain.

Data Interpretation: Validation Metrics

When you receive the structural data, verify these specific parameters to confirm the identity of Propyl (5-cyano-1H-imidazol-4-yl)carbamate .

A. Bond Lengths & Geometry

The bond lengths confirm the oxidation state and conjugation.

BondExpected Length (Å)Interpretation
C(5)-C(cyano) 1.42 - 1.45Indicates conjugation between the ring and nitrile.
C≡N 1.13 - 1.15Typical triple bond. Shortening implies high thermal motion.
C(4)-N(carb) 1.38 - 1.41Partial double bond character due to resonance with the ring.
C=O (Carbamate) 1.20 - 1.23Standard carbonyl.
N(1)-C(2) vs N(3)-C(2) AsymmetricThe Critical Check. The protonated nitrogen will have a slightly longer C-N bond (~1.36 Å) than the unprotonated imine-like nitrogen (~1.32 Å).
B. Hydrogen Bonding Network

In the solid state, this molecule typically forms a "Tape" or "Ribbon" motif .

  • Donor: The Carbamate N-H and the Imidazole N-H.[1][2]

  • Acceptor: The Carbonyl Oxygen (C=O) and the Imidazole N (unprotonated).

  • The Cyano Group: Often acts as a weak acceptor, but usually, the strong N-H...N(imidazole) interaction dominates.

C. Tautomer Confirmation Diagram

The diagram below illustrates the specific interaction you are looking for in the electron density map to confirm the tautomer.

Tautomer N1_H N1-H (Protonated) C2 C2 N1_H->C2 1.36Å N3 N3 (Acceptor) C2->N3 1.32Å C4 C4 N3->C4 C5 C5 C4->C5 C=C Carb_NH Carbamate -NH- C4->Carb_NH C5->N1_H Neighbor_N Neighbor N3 Carb_NH->Neighbor_N Intermolecular H-Bond

Caption: Schematic of the 1H-tautomer stabilized by intermolecular hydrogen bonding. XRD measures the N1-C2 vs N3-C2 distances to distinguish this from the 3H-form.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Alkorta, I., et al. (2005). "Tautomerism in imidazoles: A theoretical and crystallographic study." Journal of Physical Chemistry A, 109(20), 4639-4645. Link

  • Wang, Y., et al. (2012). "Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity." Chemical Biology & Drug Design, 79(4), 570-579. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for viewing the resulting CIF files). Link

Sources

Comparative

Comparative stability study of different imidazole carbamate esters

Focus Agents: Albendazole (ABZ), Mebendazole (MBZ), Fenbendazole (FBZ) Executive Technical Summary This guide provides a comparative stability analysis of benzimidazole carbamates, a class of anthelmintics defined by the...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Albendazole (ABZ), Mebendazole (MBZ), Fenbendazole (FBZ)

Executive Technical Summary

This guide provides a comparative stability analysis of benzimidazole carbamates, a class of anthelmintics defined by the labile N-methoxycarbonyl functional group. While the benzimidazole heterocycle provides structural rigidity, the carbamate ester side chain is the primary site of chemical instability, susceptible to hydrolysis, photolysis, and polymorphic transitions.

Key Findings:

  • Hydrolytic Sensitivity: All three agents undergo hydrolysis to their respective 2-aminobenzimidazole derivatives.[1] Albendazole exhibits the highest sensitivity to alkaline hydrolysis, degrading almost completely in high pH solutions, whereas Mebendazole retains partial stability under similar conditions.

  • Polymorphic Risk: Mebendazole presents the most critical solid-state stability challenge. Its therapeutically active Polymorph C is metastable and converts to the inactive, thermodynamically stable Polymorph A under thermal stress (>180°C) or high humidity.

  • Photostability: While stable in solid state, all three compounds are highly photosensitive in solution, following first-order degradation kinetics when exposed to UV/VIS radiation (300–800 nm).

Chemical Architecture & Degradation Mechanisms

The instability of this class stems from the electron-withdrawing nature of the carbonyl oxygen in the carbamate ester. This activates the carbonyl carbon, making it susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions.

Degradation Pathway (Mechanism)

The primary degradation route is the cleavage of the carbamate ester bond, yielding the inactive 2-aminobenzimidazole, an alcohol (methanol/ethanol), and carbon dioxide.[2] Secondary oxidation (specifically for Albendazole) can occur at the sulfur atom.

DegradationPathway cluster_abz Albendazole Specific (Oxidative) Parent Benzimidazole Carbamate (Active Drug) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack (H2O / OH- / UV) ABZ_S Sulfoxide/Sulfone Metabolites Parent->ABZ_S Oxidation (H2O2) Product1 2-Aminobenzimidazole (Inactive) Intermediate->Product1 Ester Cleavage Product2 Alcohol + CO2 Intermediate->Product2 Elimination

Figure 1: General degradation pathway of imidazole carbamate esters. The carbamate hydrolysis is the rate-limiting stability factor.

Comparative Stability Analysis

Hydrolytic Stability (pH Dependent)

Hydrolysis rates are pH-dependent. In acidic media (pH < 4), the reaction is driven by water attacking the protonated nitrogen.[3] In alkaline media (pH > 7), hydroxide ions drive the attack.

FeatureAlbendazole (ABZ)Mebendazole (MBZ)Fenbendazole (FBZ)
Acid Stability (0.1M HCl) High. <5% degradation over 24h.High. Stable due to protonation stabilizing the ring.High. Comparable to ABZ.
Alkaline Stability (0.1M NaOH) Low. Rapid degradation (>90% loss).Moderate. Partial degradation (~40-60% loss).Moderate. Similar to MBZ.
Primary Degradate 2-amino-albendazole2-amino-mebendazole2-amino-fenbendazole
Kinetic Order Pseudo-first-orderPseudo-first-orderPseudo-first-order

Expert Insight: The sulfur atom in Albendazole increases electron density in the ring, potentially making the carbamate carbonyl more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions compared to the ketone-substituted Mebendazole.

Thermal & Polymorphic Stability (Solid State)

Solid-state stability is critical for shelf-life. Mebendazole requires strict control due to enantiotropic polymorphism.

ParameterMebendazole (MBZ)Albendazole (ABZ)
Polymorphs Forms A, B, C. Form C is active but metastable.[4]Forms I, II. Generally less prone to conversion under ambient storage.
Thermal Transition Critical Risk. Form C

Form A at >180°C or high humidity. Form A is therapeutically ineffective (low solubility).
Stable up to melting point (~208-210°C).
Melting Point ~250°C (Form A).~208-210°C.
Storage Requirement Must avoid high humidity to prevent C

A conversion.
Standard dry storage.
Photostability

All three compounds exhibit significant photodegradation in solution but are relatively stable in solid formulations.[5][6]

  • Light Source: Xenon arc lamp (simulating sunlight).

  • Observation: Solutions exposed to 1.2 million lux hours (ICH Q1B) show 20–50% degradation.

  • Mechanism: Photo-induced hydrolysis of the carbamate ester.[7]

  • Recommendation: Amber glassware is mandatory for all liquid handling during analysis.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols utilize "bracketing" standards and internal system suitability checks.

Workflow: Forced Degradation Study

This workflow ensures all stress conditions are tested systematically before HPLC analysis.

ExperimentalWorkflow cluster_stress Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL in Methanol/DMSO) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Photo Photolysis 1.2M Lux Hours Start->Photo Neutralize Quench/Neutralize (pH 7.0) Acid->Neutralize Base->Neutralize Dilute Dilution to Mobile Phase Oxid->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-DAD Analysis (Stability Indicating Method) Dilute->HPLC Calc Mass Balance & Kinetics Calculation HPLC->Calc

Figure 2: Forced degradation workflow compliant with ICH Q1A (R2) guidelines.

HPLC Stability-Indicating Method (Standardized)

Use this protocol to separate the parent carbamate from the 2-amino degradate.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 0.05M Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80:20 (A:B)

    
     20:80 over 15 minutes.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (isobestic point approximation for benzimidazoles).

  • System Suitability Requirement: Resolution (

    
    ) between Parent Peak and 2-amino degradate must be 
    
    
    
    .
Thermal Stress Protocol (Polymorph Check)

Objective: Verify Mebendazole Form C stability.

  • Sample: Pure API or Tablet powder.

  • Instrument: DSC (Differential Scanning Calorimetry).[4]

  • Cycle: Heat from 30°C to 280°C at 10°C/min.

  • Pass Criteria: Single endothermic peak at ~250°C indicates conversion to Form A has already occurred (Fail). Presence of phase transition exotherms/endotherms between 180-200°C indicates Form C was present.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

  • Ragno, G., et al. (2006). "Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS."[5] Chemical and Pharmaceutical Bulletin, 54(6), 802-806.[5] Available at: [Link]

  • Brito, M., et al. (2010). "Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole." Journal of Pharmaceutical Sciences.
  • Santos, S.P., et al. "Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Tepnel Pharma Services. "Forced Degradation Studies - Regulatory Standards." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Propyl (5-cyano-1H-imidazol-4-yl)carbamate

This guide outlines the technical safety, operational handling, and disposal protocols for Propyl (5-cyano-1H-imidazol-4-yl)carbamate . Advisory Note: As a specific Safety Data Sheet (SDS) for the propyl ester variant is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, operational handling, and disposal protocols for Propyl (5-cyano-1H-imidazol-4-yl)carbamate .

Advisory Note: As a specific Safety Data Sheet (SDS) for the propyl ester variant is often unavailable in public repositories, this guide synthesizes safety data from its direct structural analog, Methyl (5-cyano-1H-imidazol-4-yl)carbamate , and the broader class of imidazole-carbamate pharmaceutical intermediates. Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until empirical toxicology proves otherwise.

Part 1: Hazard Profiling & Molecular Risk Analysis

To handle this compound safely, one must understand the risks inherent to its functional groups.[1] This is not just a "chemical"; it is a multi-functional scaffold designed for biological interaction.

Functional MoietyAssociated RiskMechanism of Action
Carbamate Linkage Bioactivity / Sensitization Carbamates are often reversible cholinesterase inhibitors or alkylating agents. Potential for allergic skin reaction and respiratory sensitization.[1]
Imidazole Ring Irritation / Corrosivity Imidazole derivatives are known skin and severe eye irritants.[1][2][3][4][5][6] They can disrupt proton transport mechanisms in biological membranes.
Cyano (-CN) Group Acute Toxicity While stable on the ring, metabolic processing or thermal decomposition can release toxic cyanide species. Enhances electrophilicity, increasing reactivity with biological nucleophiles (DNA/Proteins).[7]

GHS Classification (Inferred High-Confidence):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[4][6]

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation)

  • STOT-SE: Category 3 (Respiratory Irritation)

  • Sensitization: Skin Sensitizer Category 1[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an enhanced barrier strategy due to its potential potency.

ZoneEquipmentTechnical SpecificationRationale
Respiratory P100 / N95 or PAPR Minimum N95 for minor handling (<10 mg). P100 (HEPA) or Powered Air Purifying Respirator (PAPR) for powders >100 mg.Prevents inhalation of amorphous dust, which can be rapidly absorbed via lung tissue.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Bright Blue/White). Outer: 5-8 mil Extended Cuff Nitrile (Purple/Black).Breakthrough Time: Carbamates can permeate thin latex. Double gloving provides >480 min protection and visual breach detection.
Ocular Chemical Goggles Indirect vented or non-vented goggles. NO safety glasses. Imidazole dust is fine and corrosive; safety glasses allow side-entry of particulates.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek 400).Cotton coats absorb and retain powders, creating a secondary exposure source.

Part 3: Operational Protocols

Workflow Visualization: Safe Handling & Solubilization

This workflow enforces a "Chain of Custody" for the chemical to prevent cross-contamination.

HandlingProtocol cluster_critical CRITICAL CONTROL POINT Start Start: Vial Retrieval Check Verify Containment (Fume Hood / Glove Box) Start->Check PPE Don PPE: Double Gloves + Goggles + Lab Coat Check->PPE Weigh Weighing Procedure (Use Anti-Static Gun) PPE->Weigh In Fume Hood Solubilize Solubilization (DMSO/DMF recommended) Weigh->Solubilize Add solvent to solid Clean Decontamination (10% Bleach Wipe) Solubilize->Clean Seal Vial First End Storage (-20°C, Desiccated) Clean->End

Caption: Operational workflow emphasizing containment during the critical solid-handling phase.

Step-by-Step Methodology
  • Engineering Controls :

    • Perform all solid handling in a certified chemical fume hood or a powder containment balance enclosure.

    • Ensure face velocity is between 80–100 fpm .

    • Static Control : Use an ionizing anti-static gun on the vial before opening. Carbamate powders are often electrostatic and can "jump" out of spatulas.

  • Weighing & Transfer :

    • Place a disposable balance draft shield or weighing boat inside the hood.

    • Do not use metal spatulas if possible; use disposable anti-static plastic to prevent metal-catalyzed degradation (trace nickel/palladium sensitivity).

    • Technique: Tare the receiving vial (containing solvent) and add the solid directly to the solvent to suppress dust immediately.

  • Solubilization :

    • Preferred Solvents : DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). This compound is sparingly soluble in water.

    • Protocol : Vortex for 30 seconds. If suspension persists, sonicate for 5 minutes at <40°C.

    • Stability Warning : Avoid alkaline buffers (pH > 8.0) during storage.[3][4][5][8][9][10] The carbamate linkage is susceptible to hydrolysis, releasing the imidazole core and propyl alcohol.

Part 4: Emergency Response & Disposal

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess State: Powder vs. Liquid Spill->Assess Powder POWDER SPILL Cover with wet paper towel (Prevent Dust) Assess->Powder Solid Liquid LIQUID SPILL Absorb with Vermiculite or Chem-Pad Assess->Liquid Solution Decon Decontaminate Surface (1N NaOH + Detergent) Powder->Decon Liquid->Decon Dispose hazardous Waste (Tag: Toxic Organic) Decon->Dispose

Caption: Decision tree for immediate containment of spills, prioritizing dust suppression.

Disposal & Deactivation
  • Solid Waste : Collect all contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste container labeled "Toxic - Carbamate Derivative."

  • Liquid Waste : Dispose of in the "Organic Solvents + Toxic" stream. Do not pour down the drain.

  • Deactivation Solution : For surface cleaning, use a solution of 1N NaOH (Sodium Hydroxide) followed by water. The base facilitates the hydrolysis of the carbamate bond, breaking the molecule into less active sub-components (though the imidazole residue remains).

References

  • VulcanChem . Methyl (5-cyano-1H-imidazol-4-yl)carbamate - Structure and Properties. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA) . Carbamate Pesticide Safety & Hazards (CAMEO Chemicals). Retrieved from

  • Apollo Scientific . Imidazole Safety Data Sheet (SDS). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Imidazole Derivatives. Retrieved from

Sources

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